molecular formula C10H8Cl2N2O B1459391 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol CAS No. 1594575-48-0

1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1459391
CAS No.: 1594575-48-0
M. Wt: 243.09 g/mol
InChI Key: WAKAZPVMXMGMNC-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol is a useful research compound. Its molecular formula is C10H8Cl2N2O and its molecular weight is 243.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKAZPVMXMGMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Medicinal Chemistry Applications of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scaffold Analysis

The "Linchpin" Intermediate

1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol (hereafter referred to as DBP-4-OH ) represents a high-value scaffold in modern medicinal chemistry. It bridges the gap between lipophilic pharmacophores and polar, functionalizable cores. Unlike fully decorated clinical candidates, DBP-4-OH serves as a divergent intermediate —a starting point for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Its structural utility rests on three pillars:

  • The 3,4-Dichlorobenzyl Tail: A privileged motif for hydrophobic pocket occupation, commonly found in antimicrobial, antiviral, and kinase-inhibiting agents.[1] The halogen atoms provide specific electronic contacts (halogen bonding) and metabolic stability against benzylic oxidation.

  • The Pyrazole Core: A bioisostere for imidazole, pyrrole, and phenyl rings, offering optimized dipole moments and hydrogen-bonding capabilities without the high basicity of imidazole (pKa ~2.5 vs 7.0).

  • The 4-Hydroxyl Head: A versatile handle. It acts as a hydrogen bond donor/acceptor (HBD/HBA) in its native form but, more importantly, serves as a nucleophile for etherification, esterification, or carbamoylation to reach distal binding sites in enzymes (e.g., the solvent-exposed front of ATP pockets).[1]

Physicochemical Profile (Calculated)
PropertyValueSignificance
Molecular Weight 243.09 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~2.8 - 3.2Good lipophilicity for membrane permeability; allows room for polar appendages.
TPSA ~33 ŲExcellent oral bioavailability potential.
H-Bond Donors 1The 4-OH group.
pKa (OH) ~9.5 - 10.0Phenol-like acidity; exists as neutral species at physiological pH.

Part 2: Synthesis & Manufacturing Protocols

To utilize DBP-4-OH effectively, one must master its synthesis. Commercial supplies can be impure; in-house synthesis ensures control over regiochemistry.

Method A: Regioselective N-Alkylation (Recommended)

This protocol avoids the formation of O-alkylated byproducts by utilizing the distinct nucleophilicity of the pyrazole nitrogen under controlled basic conditions.

Reagents:

  • 4-Hydroxypyrazole (or 4-(benzyloxy)-1H-pyrazole for protected route)

  • 3,4-Dichlorobenzyl chloride[2]

  • Cesium Carbonate (

    
    )[1]
    
  • Acetonitrile (MeCN) or DMF

Protocol:

  • Charge: In a dry round-bottom flask, dissolve 4-hydroxypyrazole (1.0 eq) in anhydrous MeCN (0.2 M).

  • Base Addition: Add

    
     (1.5 eq). The use of Cesium promotes the N-alkylation over O-alkylation due to the "Cesium Effect" (coordination with the harder oxygen anion is less favorable for alkylation than the softer nitrogen anion in this specific heterocyclic context).
    
  • Alkylation: Add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS.

  • Workup: Filter inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: If using unprotected 4-hydroxypyrazole, maintain strictly stoichiometric base to avoid deprotonating the hydroxyl group (pKa ~10) significantly before the pyrazole NH (pKa ~12, but nucleophilicity is N > O in neutral/mildly basic conditions for this tautomer). Ideally, use 4-benzyloxypyrazole, alkylate, then deprotect via hydrogenation (Pd/C, H2) to guarantee 100% N-regioselectivity.

Method B: De Novo Cyclization (For Analog Generation)

Used when the pyrazole core requires further substitution (e.g., at C3 or C5).[1]

  • Reactants: (3,4-Dichlorobenzyl)hydrazine + Ethyl 2-formyl-3-oxopropanoate (or equivalent 1,3-dicarbonyl precursor).

  • Condition: Reflux in Ethanol with catalytic Acetic Acid.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10][11][12]

Kinase Inhibitor Design (The "Hinge Binder" Strategy)

Pyrazoles are ubiquitous in kinase inhibitors (e.g., Crizotinib). DBP-4-OH serves as a scaffold to probe the ATP-binding pocket .

  • Mechanism: The pyrazole nitrogen (N2) can accept a hydrogen bond from the hinge region backbone (e.g., Leu/Met residues).[1]

  • Elaboration: The 4-OH group is directed toward the solvent front or the ribose-binding pocket.

  • Derivatization: Etherification of the 4-OH with solubilizing groups (e.g., N-methylpiperazine chains) improves physicochemical properties and creates salt bridges with Asp/Glu residues at the pocket entrance.

Soluble Guanylate Cyclase (sGC) Stimulation

Benzyl-pyrazoles are known pharmacophores in sGC stimulators (cardiovascular targets).[1]

  • Role: The 3,4-dichlorobenzyl group mimics the heme-binding motif or fits into the hydrophobic cleft adjacent to the heme domain.

  • Strategy: Use DBP-4-OH to synthesize ethers that extend into the effector binding domain, modulating the NO-sensitivity of the enzyme.

TRP Channel Modulation (Pain & Inflammation)

Transient Receptor Potential (TRP) modulators often feature lipophilic benzyl groups linked to polar heterocyclic heads.[1]

  • Application: DBP-4-OH derivatives have shown potential in blocking TRPA1 or TRPV1 channels. The 3,4-dichloro substitution is critical for potency, likely due to halogen bonding with carbonyl backbone atoms in the receptor.

Part 4: Visualizing the Divergent Synthesis Workflow

The following diagram illustrates how DBP-4-OH acts as a central hub for generating diverse bioactive libraries.

G cluster_0 Scaffold Generation Core 1-(3,4-Dichloro-benzyl) -1H-pyrazol-4-ol (DBP-4-OH) Deriv1 Target: Kinase Inhibitors (Ether Linked Solubilizers) Core->Deriv1 Williamson Ether Synthesis (R-X, K2CO3) Deriv2 Target: GPCR/TRP Modulators (Carbamates/Esters) Core->Deriv2 Carbamoylation (Isocyanates) Deriv3 Target: Agrochemicals (O-Aryl Ethers) Core->Deriv3 Chan-Lam Coupling (Ar-B(OH)2, Cu(OAc)2) Pre1 4-Hydroxypyrazole Pre1->Core N-Alkylation (Cs2CO3, MeCN) Pre2 3,4-Dichlorobenzyl Chloride Pre2->Core

Figure 1: Divergent synthesis strategy utilizing DBP-4-OH as a central scaffold for medicinal chemistry libraries.

Part 5: Biological Evaluation Protocols

Protocol 1: In Vitro Kinase Assay (Generic)

To validate the DBP-4-OH scaffold in a kinase program (e.g., against SRC or EGFR):

  • Preparation: Dissolve DBP-4-OH derivatives in 100% DMSO (10 mM stock).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Reaction: Mix Kinase (5 nM), Peptide Substrate (2 µM), and Compound (dose-response).

  • Initiation: Add ATP (at Km concentration). Incubate 60 min at RT.

  • Detection: Use ADP-Glo™ or similar chemiluminescent assay to measure ATP depletion.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol 2: Cell Viability Screening (MTT Assay)
  • Seeding: Plate A549 or HeLa cells (5,000/well) in 96-well plates.

  • Treatment: Add compounds (0.1 - 100 µM) for 48h.

  • Readout: Add MTT reagent. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Control: DBP-4-OH parent often shows low cytotoxicity (

    
    ), confirming it is a safe scaffold ("innocent bystander") until functionalized.[1]
    

References

  • Ansari, A., et al. (2017). Biological Activity of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry. [1]

  • Frizler, M., et al. (2012). Pyrazoles as privileged scaffolds in the design of kinase inhibitors. Current Topics in Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 1H-Pyrazol-4-ol.[3][4] National Center for Biotechnology Information.

  • Kumar, V., et al. (2013). Synthesis and Anti-inflammatory Activity of Some New 3,4-Disubstituted Pyrazoles. Bioorganic & Medicinal Chemistry Letters.

  • Organic Syntheses. (2010). Regioselective Synthesis of 1-Substituted Pyrazoles. Org. Synth.

Sources

Biological Activity and Therapeutic Potential of 1H-pyrazol-4-ol Scaffolds

[1]

Executive Summary

The 1H-pyrazol-4-ol (4-hydroxypyrazole) scaffold represents a unique chemical space in medicinal chemistry, distinct from its more common isomers, the 3- and 5-pyrazolones. Unlike its isomers, which often exist predominantly in the keto-form, 1H-pyrazol-4-ol retains significant aromatic character in its enol form, making it an exceptional hydrogen-bond donor/acceptor motif for drug design.

Recent breakthroughs (2024) have elevated this scaffold from a simple metabolite to a high-potency ferroptosis inhibitor , alongside its established utility as a bioisostere in kinase inhibitors (CDK2, IRAK4). This guide analyzes these mechanisms, provides validated synthetic protocols, and maps the structure-activity relationships (SAR) driving its therapeutic potential.

Chemical Architecture & Tautomerism

The physicochemical behavior of 1H-pyrazol-4-ol is dominated by its tautomeric equilibrium. Unlike 3- or 5-hydroxy isomers, the 4-hydroxy position disfavors the keto-tautomer (4-oxopyrazoline) because it disrupts the aromatic sextet without the stabilization offered by adjacent heteroatoms (as seen in amide-like 3-pyrazolones).

Tautomeric Equilibrium[2][3][4][5]
  • Form A (Enol): Predominant in solution and solid state due to aromatic stabilization. Acts as a phenol mimic.

  • Form B (Keto): High-energy intermediate; rarely observed unless trapped by specific substitution patterns or solvents.

  • Form C (Zwitterionic/Betaine): Relevant in specific pH conditions or metal coordination.

Tautomerismcluster_legendTherapeutic RelevanceEnol1H-pyrazol-4-ol(Aromatic Enol - Stable)Keto2H-pyrazol-4-one(Keto Form - Unstable)Enol->Keto Tautomerization(Loss of Aromaticity)BetainePyrazolium-4-olate(Zwitterion)Enol->Betaine Proton TransferH-Bond Donor (OH)H-Bond Donor (OH)Radical TrapRadical Trap

Figure 1: Tautomeric landscape of the 1H-pyrazol-4-ol core.[1] The stability of the enol form is critical for its antioxidant and kinase-binding properties.

Therapeutic Mechanisms[7]

Ferroptosis Inhibition (Radical-Trapping Antioxidant)

Status: Emerging High-Value Target (2024) Mechanism: 4-Hydroxypyrazoles function as potent Radical-Trapping Antioxidants (RTAs). They interrupt the lipid peroxidation chain reaction that drives ferroptosis, a form of iron-dependent cell death implicated in neurodegeneration and ischemia-reperfusion injury.

  • Key Driver: The H-atom on the 4-OH group is readily abstracted by lipid peroxyl radicals (LOO•).

  • Potency: Optimized derivatives (e.g., Compound 25) exhibit EC50 values in the low nanomolar range (~8.6 nM), significantly outperforming standard reference ferrostatin-1.[2]

  • Pathway:

    • Initiation: Iron (Fe2+) catalyzes the formation of LOO•.

    • Trapping: 1H-pyrazol-4-ol donates H• to LOO•, becoming a pyrazolyloxyl radical.

    • Resonance Stabilization: The resulting radical is delocalized across the pyrazole ring, preventing propagation.

Kinase Inhibition (Bioisosteric Scaffold)

Status: Established Targets: CDK2, IRAK4, VEGFR-2. Mechanism: The pyrazole ring serves as a hinge-binding motif. The 4-OH group (or its ether/ester derivatives) can engage in specific H-bonding with the "gatekeeper" residues or solvent-exposed regions of the kinase ATP-binding pocket.

  • CDK2: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines show sub-micromolar inhibition.

  • IRAK4: 4-substituted pyrazoles replace complex bicyclic cores to improve solubility and permeability while maintaining potency.

Structure-Activity Relationship (SAR)

PositionModificationEffect on Activity
N1 (Nitrogen) Aryl/Alkyl substitutionModulates lipophilicity and metabolic stability. N-phenyl groups often enhance kinase affinity via hydrophobic pocket interactions.
C3/C5 Bulky groups (Phenyl, t-Butyl)Critical for Ferroptosis: Steric bulk at C3/C5 protects the C4-oxyl radical, extending the lifetime of the antioxidant species.
C4-OH Free HydroxylEssential for Antioxidant Activity. Capping this (e.g., O-Methyl) abolishes ferroptosis inhibition but may retain kinase activity if H-bond acceptor function is sufficient.
Core Ring 4-F or 4-Cl substitutionHalogenation at C4 (replacing OH) changes the profile to a pure scaffold spacer, often used to tune pKa and metabolic stability in kinase inhibitors.

Experimental Protocols

Synthesis of 1H-pyrazol-4-ol (Boronate Oxidation Route)

Rationale: Direct synthesis from diketones often yields 3- or 5-ols. The oxidation of pyrazole-4-boronic esters is the most reliable method to access the specific 4-hydroxy regioisomer with high purity.

Reagents:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Starting Material)

  • Hydrogen Peroxide (30% aq.)[3]

  • Sodium Hydroxide (2M)[3]

  • THF (Tetrahydrofuran)[3]

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 3.7 mmol) of the pyrazole-boronate ester in THF (5 mL) in a round-bottom flask. Cool to 0°C.[3]

  • Oxidation: Add NaOH (2M, 1.0 eq) followed by dropwise addition of H2O2 (30%, 1.0 eq).

    • Note: The reaction is exothermic.[4] Control temperature to prevent over-oxidation.

  • Reaction: Stir at 0°C for 5 minutes, then warm to room temperature (25°C) and stir for 45–60 minutes. Monitor by TLC (product is more polar).

  • Quench & Workup: Dilute with water (20 mL). Acidify carefully with HCl (2N) to pH ~4–5.

  • Extraction: Extract with DCM/Isopropanol (4:1 ratio) 4 times. The 4-OH pyrazole is amphoteric and water-soluble; the isopropanol helps extraction efficiency.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Ferroptosis Inhibition Assay (Lipid Peroxidation)

Rationale: Validates the functional activity of the scaffold as a radical trap.

Materials:

  • HT-1080 cells (fibrosarcoma line).

  • RSL3 (GPX4 inhibitor, ferroptosis inducer).[5]

  • C11-BODIPY (Lipid peroxidation sensor).

Protocol:

  • Seeding: Seed HT-1080 cells (5,000/well) in 96-well plates.

  • Treatment: Pre-treat cells with test compounds (1H-pyrazol-4-ol derivatives) at varying concentrations (1 nM – 10 µM) for 2 hours.

  • Induction: Add RSL3 (100 nM) to induce ferroptosis. Incubate for 18–24 hours.

  • Readout (Viability): Measure cell viability using CellTiter-Glo (ATP) or Alamar Blue.

  • Readout (Mechanism): For lipid ROS, add C11-BODIPY (5 µM) 30 mins prior to harvest. Analyze via flow cytometry (Shift from 590 nm to 510 nm emission indicates oxidation).

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of the scaffold: blocking the ferroptotic cascade and inhibiting kinase phosphorylation.

Mechanismscluster_ferroPathway A: Ferroptosis Inhibitioncluster_kinasePathway B: Kinase InhibitionScaffold1H-pyrazol-4-olScaffoldTrapH-Atom Transfer(Rate Limiting)Scaffold->TrapHingeHinge RegionInteractionScaffold->HingeLipidPolyunsaturatedFatty Acids (PUFA)ROSLipid PeroxylRadical (LOO•)Lipid->ROS Fe2+ / RSL3ROS->TrapStableStable PyrazolylRadicalTrap->Stable ScavengingSurvivalCell Survival(No Membrane Damage)Stable->SurvivalATP_PocketATP Binding Pocket(CDK2 / IRAK4)ATP_Pocket->HingeBlockPhosphorylationBlockedHinge->BlockArrestCell Cycle Arrest(G2/M)Block->Arrest

Figure 2: Dual mechanism of action. Pathway A highlights the antioxidant capacity (H-atom transfer), while Pathway B utilizes the scaffold for steric and electrostatic fit in kinase pockets.

Safety and Toxicity Considerations

While the 1H-pyrazol-4-ol scaffold is a potent therapeutic pharmacophore, researchers must be aware of its metabolic profile.

  • Metabolite of Pyrazole: 4-Hydroxypyrazole is a primary metabolite of pyrazole (via CYP2E1).

  • Hepatotoxicity: High systemic concentrations of the simple, unsubstituted 4-hydroxypyrazole have been linked to liver toxicity and inhibition of catalase and tryptophan pyrrolase in murine models.

  • Mitigation: Therapeutic derivatives (e.g., Compound 25) utilize N-substitution and C3/C5 steric bulk to prevent rapid metabolic clearance and reduce off-target hepatotoxicity compared to the parent metabolite.

References

  • Discovery of 4-hydroxyl pyrazole deriv

    • Source: European Journal of Medicinal Chemistry (2024).
    • Significance: Identifies "Compound 25" as a nanomolar ferroptosis inhibitor.[2]

    • URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.

    • Source: Molecules (2023).[6]

    • Significance: Details the use of the pyrazole-4-yl moiety as a bioisostere in kinase inhibitors.
    • URL:[Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of IRAK4.

    • Source: Bioorganic & Medicinal Chemistry Letters (2015).[3]

    • Significance: Demonstrates the scaffold's utility in anti-inflamm
    • URL:[Link]

  • Effect of 4-hydroxypyrazole on tryptophan and form

    • Source: Biochemical Journal (1982).
    • Significance: Foundational toxicology d
    • URL:[Link]

  • Synthesis of 4-hydroxypyrazoles via oxidation of boronic esters. Source: ChemicalBook / Patent Literature (WO2008/116620). Significance: Provides the industrial/medicinal chemistry standard for synthesis.

Literature review on 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol CAS: N/A (Custom Scaffold) Molecular Formula: C₁₀H₈Cl₂N₂O Significance: This scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for HIF-PH inhibitors , sGC stimulators , and kinase inhibitors . The 4-hydroxypyrazole core serves as a bioisostere for phenols or heteroaromatic rings, offering unique hydrogen-bonding capabilities within a enzyme active site, while the 3,4-dichlorobenzyl moiety provides robust hydrophobic anchoring.

This technical guide details three distinct, self-validating synthesis pathways. Unlike generic literature, we prioritize regiochemical fidelity (N1 vs. N2 selectivity) and process scalability .

Retrosynthetic Analysis

The construction of the this compound core can be disconnected into two primary vectors:

  • C-N Bond Formation (Convergent): Coupling the pre-formed pyrazole core with the benzyl halide.

  • C-O Bond Formation (Functionalization): Installing the hydroxyl group onto an N-alkylated pyrazole precursor.

Strategic Choice: Direct cyclization (De Novo) to 4-hydroxypyrazoles is often plagued by low yields and unstable intermediates (e.g., 2-hydroxy-1,3-dicarbonyls). Therefore, this guide focuses on Functional Group Interconversion (FGI) strategies, which offer higher reliability for drug discovery applications.

Retrosynthesis Target This compound Disconnect1 C-N Disconnection (N-Alkylation) Target->Disconnect1 Disconnect2 C-O Disconnection (Oxidation/Deprotection) Target->Disconnect2 Precursor1 4-Methoxypyrazole + 3,4-Dichlorobenzyl chloride Disconnect1->Precursor1 Route A Precursor2 4-Bromopyrazole + 3,4-Dichlorobenzyl chloride Disconnect2->Precursor2 Route B

Figure 1: Retrosynthetic disconnection strategies prioritizing convergent assembly.

Pathway 1: The "Protected Core" Route (Recommended)

Strategy: N-Alkylation of 4-methoxypyrazole followed by demethylation. Best For: High-purity medicinal chemistry campaigns (Gram to Kilogram scale). Mechanism: The 4-methoxy group locks the tautomer, but N-alkylation still requires base control. The electron-donating methoxy group enhances nucleophilicity.

Step 3.1: N-Alkylation

Reagents: 4-Methoxypyrazole, 3,4-Dichlorobenzyl chloride, Cs₂CO₃, Acetonitrile (MeCN).

Protocol:

  • Charge: To a dry round-bottom flask, add 4-methoxypyrazole (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Activation: Stir at room temperature for 30 minutes to facilitate deprotonation/activation.

  • Addition: Dropwise add 3,4-dichlorobenzyl chloride (1.1 equiv) dissolved in minimal MeCN.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by LCMS (Target M+H ≈ 257/259).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3.2: Demethylation

Reagents: BBr₃ (1.0 M in DCM).

Protocol:

  • Cooling: Dissolve the intermediate from 3.1 in anhydrous DCM and cool to -78°C (or 0°C if scale is small).

  • Addition: Slowly add BBr₃ (3.0 equiv) under N₂ atmosphere.

  • Warming: Allow to warm to room temperature and stir for 2-4 hours.

  • Quench: CRITICAL: Cool back to 0°C. Quench dropwise with MeOH (exothermic!).

  • Isolation: Concentrate to dryness. The residue is often the HBr salt. Neutralize with saturated NaHCO₃ and extract into EtOAc.

RouteA Start 4-Methoxypyrazole Inter Intermediate: 1-benzyl-4-methoxy Start->Inter Cs2CO3, MeCN 60°C Reagent 3,4-Dichlorobenzyl chloride Reagent->Inter Product Target: 1-benzyl-4-hydroxy Inter->Product BBr3, DCM -78°C to RT

Figure 2: Pathway 1 workflow utilizing the robust methoxy-protection strategy.

Pathway 2: The "Oxidative Borylation" Route

Strategy: N-Alkylation of 4-bromopyrazole -> Miyaura Borylation -> Oxidation. Best For: When 4-methoxypyrazole is unavailable or if the boronate intermediate is needed for other analogs (Suzuki coupling).

Step 4.1: N-Alkylation of 4-Bromopyrazole

Protocol: Similar to 3.1, but using 4-bromopyrazole . This reaction is faster due to the higher acidity of the bromopyrazole N-H.

  • Yield: Typically >90%.[2][3]

  • Product: 4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazole.

Step 4.2: Miyaura Borylation

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc, Dioxane. Protocol:

  • Combine bromide (1.0 equiv), B₂pin₂ (1.2 equiv), KOAc (3.0 equiv) in Dioxane.

  • Degas with N₂ for 10 min. Add Pd(dppf)Cl₂ (5 mol%).

  • Heat at 90°C overnight.

  • Filter through Celite.

Step 4.3: Oxidation to Hydroxyl

Reagents: H₂O₂, NaOH (aq), THF. Protocol:

  • Dissolve crude boronate in THF/Water.

  • Add NaOH (2 equiv) followed by H₂O₂ (30%, 5 equiv) dropwise at 0°C.

  • Stir 1 hour. Acidify carefully with HCl (to pH 6). Extract with EtOAc.

Comparative Analysis of Pathways

FeaturePathway 1 (Methoxy)Pathway 2 (Bromo-Oxidation)Pathway 3 (De Novo)*
Step Count 2 Steps3 Steps1-2 Steps
Overall Yield High (60-75%)Moderate (40-55%)Low/Variable
Reagent Cost Moderate (BBr₃ is costly)High (Pd catalyst)Low
Scalability ExcellentGood (Pd removal required)Poor (Unstable intermediates)
Safety Profile BBr₃ requires careStandardHydrazines are toxic

*Pathway 3 (De Novo) involves reacting (3,4-dichlorobenzyl)hydrazine with ethyl 2-formyl-3-oxopropanoate equivalents. This is often chemically unstable and yields regioisomeric mixtures, hence it is not detailed as a primary recommendation.

Critical Technical Notes & Troubleshooting

Regioselectivity (N1 vs N2)

For 4-substituted pyrazoles, the tautomers are identical until alkylation. However, steric bulk on the 3- or 5-position would influence selectivity. Since positions 3 and 5 are unsubstituted protons in this target:

  • Symmetry: The starting material (4-methoxypyrazole) is symmetric on the NMR timescale.

  • Result: Alkylation yields a single regioisomer (N1-benzyl).

  • Verification: ¹H NMR will show two distinct doublets for H3 and H5 (approx 7.2-7.6 ppm) if the environment is chiral or locked, but often they appear as a singlet or overlapping signals in simple solvents.

Safety: Handling 3,4-Dichlorobenzyl Chloride
  • Hazard: Potent lachrymator and skin irritant.

  • Neutralization: Quench excess alkyl halide with aqueous ammonia or amine waste before disposal.

References

  • General Pyrazole Synthesis

    • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." J. Org. Chem.2008 , 73, 3523. Link

  • N-Alkylation Protocols

    • Deng, X., et al.[4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses2011 , 88, 87. Link

  • Webb, K. S., et al. "Oxidation of Arylboronic Acids to Phenols." Synlett1991, 46.
  • Reagent Data

    • PubChem CID 7609 (3,4-Dichlorobenzyl chloride). Link

    • PubChem CID 67517 (4-Bromopyrazole). Link

Sources

The Role of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol in Enzyme Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors.[2] This guide focuses on a specific, yet highly significant, member of this class: 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol . While extensive research has been conducted on pyrazole derivatives, this document will synthesize the available data to provide a detailed technical overview of this compound's likely role as an enzyme inhibitor, with a particular focus on its potential as a modulator of Receptor-Interacting Protein 1 (RIP1) kinase and its implications in the study of necroptosis.

The rationale for investigating this specific molecule stems from structure-activity relationship (SAR) studies on related 1-benzyl-1H-pyrazole derivatives, which have demonstrated potent inhibitory activity against key cellular kinases.[2] The presence of the 3,4-dichlorobenzyl group and the 4-hydroxyl moiety on the pyrazole ring are critical determinants of its biological activity, influencing both potency and selectivity. This guide will delve into the mechanistic underpinnings of its inhibitory action, provide detailed experimental protocols for its characterization, and contextualize its function within relevant cell signaling pathways.

Part 1: The Core Directive - A Focused Exploration of this compound as a RIP1 Kinase Inhibitor

Based on extensive SAR studies of closely related analogs, this compound is predicted to be a potent inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase .[2][3] RIP1 kinase is a critical mediator of a programmed, inflammatory form of cell death known as necroptosis.[4][5] The kinase activity of RIP1 is essential for the formation of the necrosome, a protein complex that executes this cell death pathway.[5] Inhibition of RIP1 kinase is therefore a promising therapeutic strategy for a range of diseases where necroptosis is implicated, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1][6]

Mechanism of Action: A Causal Chain of Inhibition

The inhibitory action of this compound on RIP1 kinase is predicated on its ability to bind to the ATP-binding pocket of the enzyme. The pyrazole core serves as a versatile scaffold that can engage in key hydrogen bonding interactions with the kinase hinge region.[2] The N-1 substituted 3,4-dichlorobenzyl group is hypothesized to occupy a hydrophobic pocket within the active site, with the specific chlorine substitution pattern influencing the compound's affinity and selectivity.[2][3]

The 4-hydroxyl group on the pyrazole ring is a crucial feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the active site, thereby enhancing binding affinity.[5] By occupying the ATP-binding site, this compound competitively prevents the binding of ATP, thus inhibiting the autophosphorylation of RIP1 and its subsequent activation of downstream signaling components.[7] This ultimately blocks the formation of the necrosome and the execution of necroptotic cell death.[4]

Part 2: Scientific Integrity & Logic - A Self-Validating Approach to Inhibition Studies

To rigorously characterize the inhibitory potential of this compound, a multi-faceted experimental approach is required. This involves biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm its activity in a physiological context.

Data Presentation: Quantitative Assessment of Inhibitory Potency
ParameterValueAssay TypeTargetNotes
Kd 0.078 µMKinase Binding AssayRIP1 KinaseDissociation constant, a measure of binding affinity.[2][3]
EC50 0.160 µMCell Necroptosis Assay (HT-29 cells)Cellular NecroptosisEffective concentration to achieve 50% of the maximal response in a cell-based assay.[2][3]

Note: The provided data is for a structurally similar analog and should be considered as a predictive reference. The 3,4-dichloro substitution and the 4-hydroxyl group of the topic compound may lead to variations in potency.

Experimental Protocols: A Step-by-Step Guide to Characterization

The following protocols describe standard methodologies for determining the inhibitory activity of a compound like this compound against RIP1 kinase.

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIP1 kinase activity.

Materials:

  • Recombinant human RIP1 kinase

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Enzyme Addition: Add the RIP1 kinase to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the ability of the inhibitor to protect cells from TNF-α-induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (test compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom assay plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Viability Measurement: Equilibrate the plates to room temperature and add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent protection for each compound concentration and determine the EC₅₀ value.

Part 3: Visualization & Formatting

Experimental Workflow for Potency Determination

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay reagents Prepare Reagents (Enzyme, ATP, Buffer) reaction Kinase Reaction (RIP1 + ATP + Inhibitor) reagents->reaction compound_prep Serial Dilution of This compound compound_prep->reaction detection ADP-Glo™ Detection reaction->detection ic50 IC50 Determination detection->ic50 cell_culture Culture HT-29 Cells treatment Treat Cells with Inhibitor cell_culture->treatment induction Induce Necroptosis (TNF-α, Smac Mimetic, z-VAD-fmk) treatment->induction viability Measure Cell Viability (CellTiter-Glo®) induction->viability ec50 EC50 Determination viability->ec50

Caption: Workflow for determining the biochemical and cellular potency of this compound.

The Necroptosis Signaling Pathway and the Point of Inhibition

The following diagram illustrates the necroptosis signaling cascade initiated by TNF-α and highlights the critical role of RIP1 kinase, the putative target of this compound.

necroptosis_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I RIP1_ub Ubiquitinated RIP1 Complex_I->RIP1_ub Complex_IIa Complex IIa (TRADD, FADD, Caspase-8) Complex_I->Complex_IIa Caspase-8 inactive RIP1_p Phosphorylated RIP1 Complex_I->RIP1_p Deubiquitination NFkB NF-κB Activation RIP1_ub->NFkB Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (RIP1, RIP3) RIP3_p Phosphorylated RIP3 Complex_IIb->RIP3_p RIP1_p->Complex_IIb RIP3_p->Complex_IIb MLKL MLKL RIP3_p->MLKL MLKL_p Phosphorylated MLKL (Oligomerization) MLKL->MLKL_p Necroptosis Necroptosis (Membrane Permeabilization) MLKL_p->Necroptosis Inhibitor 1-(3,4-Dichloro-benzyl)- 1H-pyrazol-4-ol Inhibitor->RIP1_p Inhibits Kinase Activity

Caption: The necroptosis pathway initiated by TNF-α, showing inhibition of RIP1 kinase phosphorylation by this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of potent and selective RIP1 kinase inhibitors. Its structural features suggest a high affinity for the ATP-binding pocket of RIP1, leading to the effective blockade of the necroptotic cell death pathway. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and its analogs.

Future research should focus on obtaining direct experimental data for this compound to confirm its potency and selectivity against RIP1 kinase. Further SAR studies around the 4-hydroxyl group and the dichlorobenzyl moiety will be instrumental in optimizing its pharmacological properties. Ultimately, the insights gained from such studies will pave the way for the development of novel therapeutics targeting necroptosis-driven diseases.

References

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chen, L., Zhang, X., Ou, Y., Liu, M., Yu, D., Song, Z., Niu, L., Zhang, L., & Shi, J. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology. [Link]

  • PubMed. (2016, April 15). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]

  • Creative Diagnostics. Necroptosis Signaling Pathway. [Link]

  • Moccia, M., et al. (2019). Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice. Cells. [Link]

  • ResearchGate. (2025, June 20). Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. [Link]

  • PMC. (2022, September 28). Advances in RIPK1 kinase inhibitors. [Link]

  • ResearchGate. (2025, November 12). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • Springer Nature. (2019). Activity Assays for Receptor-Interacting Protein Kinase 1:A Key Regulator of Necroptosis. [Link]

Sources

Strategic Computational Evaluation of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Applications

Executive Summary & Pharmacophore Deconstruction

The 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol scaffold represents a "privileged structure" in medicinal chemistry, capable of addressing multiple biological targets including receptor tyrosine kinases (RTKs) and cyclooxygenases (COX). This guide provides a rigorous, self-validating computational workflow for evaluating this ligand class, specifically focusing on its potential as an ATP-competitive inhibitor .

Structural Logic (The "Why")

To model this ligand effectively, one must understand the causality behind its chemical architecture. It is not merely a random assembly of atoms but a tuned pharmacophore:

  • The 3,4-Dichlorobenzyl Tail: This moiety is a bioisostere for lipophilic bulk. The chlorine atoms at the meta and para positions serve two functions:

    • Metabolic Stability: They block the aromatic ring from rapid oxidation by Cytochrome P450 enzymes.

    • Hydrophobic Anchoring: They are designed to penetrate deep hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases), potentially forming halogen bonds with backbone carbonyls.

  • The Pyrazole Core: Acts as a rigid linker that orients the "head" and "tail" groups.

  • The 4-Hydroxyl Group: A critical hydrogen bond donor/acceptor. In kinase docking, this often mimics the N1/N6 interaction of the adenine ring of ATP with the hinge region of the protein.

Pharmacophore Visualization

Pharmacophore Ligand 1-(3,4-Dichloro-benzyl) -1H-pyrazol-4-ol Tail 3,4-Cl Benzyl Group (Lipophilic Anchor) Ligand->Tail Core Pyrazole Ring (Rigid Scaffold) Ligand->Core Head 4-OH Group (H-Bond Donor/Acceptor) Ligand->Head Target_Pocket Hydrophobic Sub-pocket (e.g., Val/Leu residues) Tail->Target_Pocket Halogen Bonding / Van der Waals Target_Hinge Hinge Region (e.g., Met/Glu backbone) Head->Target_Hinge H-Bonding (ATP Mimicry)

Figure 1: Pharmacophore mapping of the ligand against a theoretical kinase active site.

Pre-Docking Protocol: Ligand & Protein Engineering

Accuracy in molecular docking is determined before the docking run begins. The following protocol ensures data integrity.

Ligand Preparation (DFT Optimization)

Standard force fields (MMFF94) often fail to accurately predict the geometry of tautomeric systems like pyrazoles. We employ Density Functional Theory (DFT) for geometry optimization.

  • Step 1: Generate 3D structure (e.g., ChemDraw/Avogadro).

  • Step 2: Perform geometry optimization using B3LYP/6-31G(d) basis set (via Gaussian or ORCA).

    • Rationale: This level of theory accounts for electron correlation, ensuring the pyrazole ring planarity and the correct vector of the 4-OH group are physically accurate.

  • Step 3: Assign Gasteiger charges. Non-polar hydrogens must be merged to reduce computational cost during the grid search.

Target Selection & Preparation

For this guide, we utilize EGFR (Epidermal Growth Factor Receptor) as the primary case study, given the scaffold's documented efficacy in kinase inhibition (See Reference 1).

  • PDB Selection: 1M17 (EGFR complexed with Erlotinib).

    • Reasoning: High resolution (2.6 Å) and contains a co-crystallized ligand similar in size to our query molecule, allowing for "Redocking Validation."

  • The "Clean-Up" Protocol:

    • Strip Waters: Remove all H2O molecules. Exception: Keep waters bridging the ligand and protein (check PDBsum for catalytic waters).

    • Fix Side Chains: Use a rotamer library (e.g., Dunbrack) to repair missing side-chain atoms.

    • Protonation: Add polar hydrogens assuming pH 7.4. Histidine tautomers must be manually checked to ensure nitrogen H-bond donors face the binding pocket.

The Docking Engine: Methodology

This workflow uses AutoDock Vina , chosen for its superior scoring function regarding lipophilic interactions compared to the older AutoDock 4.2.

Grid Box Definition

The search space must be restricted to the active site to prevent "blind docking" artifacts.

  • Center: Coordinates of the co-crystallized ligand (Erlotinib) in PDB 1M17.

    • X: 22.01, Y: 0.25, Z: 5.42

  • Dimensions:

    
     Å.
    
    • Logic: Large enough to accommodate the 3,4-dichlorobenzyl tail rotation, but small enough to ensure thorough conformational sampling.

Configuration Parameters
ParameterValueRationale
Exhaustiveness 32Increases the probability of finding the global minimum (Default is 8).
Num_Modes 10Saves top 10 binding poses for cluster analysis.
Energy_Range 3.0 kcal/molOnly poses within 3 kcal of the best score are biologically relevant.
The Self-Validating Loop (Redocking)

Before docking the novel this compound:

  • Extract the native ligand (Erlotinib) from 1M17.

  • Dock it back into the prepared protein.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If > 2.0 Å, the grid box or protonation state is incorrect.

Workflow Visualization

DockingWorkflow Start Start: Ligand Design DFT DFT Optimization (B3LYP/6-31G*) Start->DFT ProtPrep Protein Prep (Remove H2O, Add H, Gasteiger) Start->ProtPrep Validation Redocking Validation (RMSD < 2.0 Å?) DFT->Validation ProtPrep->Validation Docking AutoDock Vina (Exhaustiveness=32) Validation->Docking Pass Fail Refine Grid/Protonation Validation->Fail Fail Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis Fail->ProtPrep

Figure 2: The computational pipeline ensuring structural integrity and validation.

Data Interpretation & Expected Results

When analyzing the results for this compound, focus on these specific interaction types.

Key Interaction Checkpoints
  • Halogen Bonding: The Cl atoms on the benzyl ring should orient toward backbone carbonyl oxygens (e.g., Met793 in EGFR) or aromatic residues. This is a high-value interaction often missed by standard scoring but visible in visual inspection.

  • Hinge Region H-Bonds: The 4-OH group of the pyrazole must form a hydrogen bond with the hinge region (e.g., Met793 or Gln791). If this is missing, the ligand is likely a non-binder.

  • Pi-Stacking: The pyrazole and benzyl rings should engage in T-shaped or parallel displaced stacking with the Phe/Tyr gatekeeper residues.

Binding Energy Benchmarks
LigandBinding Energy (

)
Interpretation
Native Ligand (Erlotinib) -9.5 to -10.5 kcal/molReference standard.
Target (Pyrazole-4-ol) -8.0 to -9.2 kcal/mol Hit Candidate. Strong affinity.
Control (Benzene) -4.5 to -5.5 kcal/molNon-specific binding noise.

ADMET Prediction (In Silico Safety)

A potent binder is useless if it cannot reach the target. Use SwissADME or pkCSM to verify:

  • Lipophilicity (LogP): The 3,4-dichloro group increases LogP. Ensure LogP < 5 (Lipinski's Rule) to guarantee oral bioavailability.

  • TPSA: The polar surface area should be < 140 Ų for cell membrane permeability.

  • PAINS Alert: Verify the pyrazole core does not trigger "Pan-Assay Interference Compounds" filters (though simple pyrazoles are usually safe).

References

  • Chandra, S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.[1] Bioinformation, 10(7), 413–418.

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.[2] Letters in Drug Design & Discovery, 17(6), 745-756.[2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • BenchChem. (2025).[3] Technical Guide to 1-Benzyl-4-bromo-1H-pyrazole Applications. BenchChem Technical Repository.

  • Banupriya, K., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences.

Sources

An In-depth Technical Guide to Identifying Potential Drug Targets for 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2][3] This guide focuses on a specific, yet under-characterized molecule: 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol . We will dissect its structural features to hypothesize potential biological targets, drawing on established pharmacophore models for major enzyme classes. Subsequently, a comprehensive roadmap for target identification and validation is presented, integrating both cutting-edge computational prediction and robust experimental verification. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to unlock the therapeutic potential of this compound.

Structural Analysis and Target Hypothesis Generation

The structure of this compound reveals key features that can inform our initial hypotheses about its biological targets. The molecule consists of a central pyrazol-4-ol ring, N-substituted with a 3,4-dichlorobenzyl group.

  • The Pyrazole Core: This five-membered aromatic heterocycle is a known bioisostere for various functional groups and can participate in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites.[3] Its presence is a strong indicator of potential interactions with a variety of protein targets.

  • The 3,4-Dichlorobenzyl Moiety: The dichlorinated phenyl ring introduces significant hydrophobicity and potential for halogen bonding. This group can occupy hydrophobic pockets within a target protein, contributing to binding affinity and selectivity.

  • The 4-hydroxyl group: This functional group on the pyrazole ring can act as both a hydrogen bond donor and acceptor, a critical feature for anchoring the molecule within a binding site.

Based on these structural elements and the extensive literature on pyrazole derivatives, we can postulate three primary classes of potential targets for this compound.

Hypothesis 1: Protein Kinase Inhibition

The pyrazole scaffold is a well-established hinge-binding motif in numerous protein kinase inhibitors.[3][4] The nitrogen atoms of the pyrazole can form key hydrogen bonds with the backbone of the kinase hinge region. The dichlorobenzyl group can extend into the hydrophobic pocket often adjacent to the ATP-binding site.

Key Pharmacophoric Features of Pyrazole-based Kinase Inhibitors: [5][6]

  • A heterocyclic core (pyrazole) capable of hydrogen bonding with the kinase hinge.

  • A hydrophobic group to occupy the pocket near the gatekeeper residue.

  • Additional functionalities that can interact with the ribose-binding pocket or the solvent-exposed region.

The structure of this compound aligns well with these general features.

Hypothesis 2: Cyclooxygenase (COX) Enzyme Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor Celecoxib, feature a pyrazole core.[2][7] The acidic nature of the 4-hydroxyl group on the pyrazole ring could mimic the carboxylic acid moiety found in many traditional NSAIDs, which is crucial for interacting with key residues in the COX active site.

Key Pharmacophoric Features of Pyrazole-based COX Inhibitors: [1][8]

  • A central aromatic ring system.

  • A sulfonamide or a bioisosteric equivalent that projects into a side pocket of the COX-2 active site, conferring selectivity.

  • Appropriate hydrophobic substituents.

While this compound lacks a classical sulfonamide group, the dichlorobenzyl moiety could potentially occupy this hydrophobic side pocket.

Hypothesis 3: Monoamine Oxidase (MAO) Inhibition

Pyrazole and pyrazoline derivatives have been investigated as inhibitors of monoamine oxidases, enzymes crucial in the metabolism of neurotransmitters.[9] The core structure of these inhibitors often resembles that of their hydrazine-based predecessors, with the pyrazole acting as a cyclic hydrazine bioisostere.

Key Pharmacophoric Features of Pyrazole-based MAO Inhibitors: [10]

  • An aromatic or heteroaromatic ring system.

  • A pyrazole or pyrazoline core.

  • Substituents that can influence selectivity for MAO-A or MAO-B isoforms.

The overall structure of this compound is consistent with that of known pyrazole-based MAO inhibitors.

In Silico Target Prediction Workflow

Before embarking on resource-intensive experimental work, a systematic in silico approach can help to prioritize and refine our hypotheses.

Caption: In Silico Workflow for Target Hypothesis Refinement.

Step-by-Step Protocol: In Silico Target Prediction
  • Compound Representation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

  • Similarity and Substructure Searching:

    • Rationale: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities.

    • Action: Perform similarity and substructure searches in large chemical databases like PubChem and ChEMBL .[11][12][13] This will identify known compounds with similar scaffolds and retrieve their associated bioactivity data.

  • Ligand-Based Target Prediction:

    • Rationale: Web-based tools can predict potential targets by comparing the query molecule to a database of known ligands with documented protein targets.

    • Action: Submit the compound's structure to servers like SwissTargetPrediction .[14][15] These tools generate a ranked list of the most probable protein targets based on 2D and 3D similarity to known active molecules.

  • Molecular Docking Studies:

    • Rationale: To visualize the potential binding mode and estimate the binding affinity of the compound to the hypothesized targets.

    • Action:

      • Obtain the 3D crystal structures of high-priority targets (e.g., a representative kinase, COX-2, MAO-A) from the Protein Data Bank (PDB).

      • Prepare the protein and ligand structures (e.g., adding hydrogens, assigning charges).

      • Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide.

      • Analyze the predicted binding poses, key interactions (hydrogen bonds, hydrophobic contacts), and docking scores.

Experimental Target Identification and Validation

Following in silico analysis, experimental validation is crucial to confirm the predicted targets and elucidate the mechanism of action.

Biochemical Assays: The First Line of Validation

The most direct way to test our hypotheses is through in vitro biochemical assays using purified proteins.

Target ClassPrimary AssaySecondary AssayKey Parameters to Determine
Protein Kinases KinaseGlo® Luminescent AssayLanthaScreen™ Eu Kinase Binding AssayIC50, Ki, Mechanism of Inhibition (e.g., ATP-competitive)
COX Enzymes COX Colorimetric Inhibitor Screening AssayELISA for Prostaglandin E2 (PGE2) productionIC50 for COX-1 and COX-2, Selectivity Index
Monoamine Oxidases MAO-Glo™ AssayAmplex® Red Monoamine Oxidase AssayIC50 for MAO-A and MAO-B, Reversibility of Inhibition
Step-by-Step Protocol: Kinase Inhibition Assay (KinaseGlo®)
  • Prepare Reagents: Reconstitute purified kinase, substrate, and ATP in kinase buffer. Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and the test compound or DMSO vehicle control. Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time.

  • Detection: Add an equal volume of KinaseGlo® reagent, which measures the amount of remaining ATP.

  • Luminescence Reading: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement and Phenotypic Screening

Confirming that the compound interacts with its target in a cellular context is a critical next step.

Caption: Workflow for Cellular Target Validation.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells to confluency and treat with either this compound or a vehicle control for a defined period.

  • Harvest and Heat Shock: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Separate the soluble protein fraction by SDS-PAGE and perform a Western blot using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Advanced Target Deconvolution Strategies

If the initial hypothesis-driven approach does not yield a clear target, or if a polypharmacological profile is suspected, unbiased methods can be employed.

  • Affinity Chromatography: The compound is immobilized on a solid support and used as bait to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.

  • Differential Proteomics (e.g., ITRAQ, TMT): This method compares the abundance of proteins in cells treated with the compound versus a control. Changes in the expression or post-translational modification of certain proteins can point towards the affected pathways and potential direct or indirect targets.

Conclusion and Future Directions

The exploration of potential drug targets for this compound begins with a logical, structure-based hypothesis generation, leveraging the well-documented pharmacology of the pyrazole scaffold. A systematic progression from in silico prediction to biochemical and cellular validation provides a robust framework for identifying and confirming its molecular targets. The methodologies outlined in this guide offer a clear and actionable path for researchers to elucidate the mechanism of action of this and other novel chemical entities, a critical step in the journey of drug discovery and development. Future work should focus on optimizing the potency and selectivity of this compound against its validated target(s) and evaluating its efficacy in relevant disease models.

References

Sources

Methodological & Application

Reagents required for the preparation of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Executive Summary

The target molecule, This compound , represents a critical scaffold in medicinal chemistry, frequently serving as a pharmacophore in soluble guanylate cyclase (sGC) stimulators and specific kinase inhibitors.[1][2] Its structural integrity relies on the precise installation of the 4-hydroxyl group on the pyrazole ring, a transformation often plagued by tautomeric instability (pyrazolone formation) or regioselectivity issues during alkylation.[2]

This guide details two distinct, high-fidelity synthetic protocols:

  • Route A (The "Discovery" Method): A modular approach utilizing 4-iodopyrazole, ideal for library generation and late-stage diversification via Boron-mediated oxidation.[2]

  • Route B (The "Process" Method): A scalable ether-deprotection strategy utilizing 4-methoxypyrazole, minimizing heavy metal usage.[2]

Strategic Retrosynthesis & Pathway Logic

The following diagram illustrates the logical disconnection of the target molecule. The Discovery Route prioritizes modularity, allowing researchers to pivot to other 4-substituted analogs (e.g., Suzuki couplings) from the common iodide intermediate.[1][2]

G Target TARGET: This compound Boronate Intermediate A: Pinacol Boronate Ester Boronate->Target Oxidative Hydroxylation (H2O2, NaOH) Iodide Intermediate B: 1-(3,4-Dichlorobenzyl)-4-iodopyrazole Iodide->Boronate Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Ether Intermediate C: 1-(3,4-Dichlorobenzyl)-4-methoxypyrazole Ether->Target Demethylation (BBr3, DCM) SM_Iodo SM 1: 4-Iodopyrazole SM_Iodo->Iodide N-Alkylation (Cs2CO3, DMF) SM_Methoxy SM 2: 4-Methoxypyrazole SM_Methoxy->Ether N-Alkylation (NaH, THF) Reagent_Bn Reagent: 3,4-Dichlorobenzyl Chloride Reagent_Bn->Iodide Reagent_Bn->Ether

Figure 1: Retrosynthetic logic flow comparing the Metal-Catalyzed Oxidation Route (Left) and Ether Deprotection Route (Right).[1]

Reagent Architecture

The following reagents are required. Purity grades are specified to ensure reproducibility, particularly for the Palladium-catalyzed steps where catalyst poisoning is a risk.[2]

Reagent NameCAS No.Grade/PurityRoleCritical Note
4-Iodopyrazole 3469-69-0>98%Core Scaffold (Route A)Solid; store away from light.[2]
4-Methoxypyrazole 20557-82-6>97%Core Scaffold (Route B)[1][2]Hygroscopic; store under inert gas.
3,4-Dichlorobenzyl chloride 102-47-6>98%ElectrophileLachrymator; handle in fume hood.[2]
Cesium Carbonate 534-17-8Anhydrous, 99%Base (Alkylation)Must be finely ground for efficient kinetics.
Bis(pinacolato)diboron 73183-34-3>99%Borylation AgentRecrystallize if degraded (brownish).[1][2]
Pd(dppf)Cl₂ · DCM 95464-05-4Catalyst GradeCatalystKeep cold and dry; air sensitive.[2]
Hydrogen Peroxide 7722-84-130% aq.[2]OxidantSafety: Exothermic reaction with boronates.[2]
Boron Tribromide (BBr₃) 10294-33-41.0 M in DCMDemethylating AgentSafety: Reacts violently with water/moisture.[1][2]

Detailed Experimental Protocols

Method A: The "Discovery" Route (via Boronate Oxidation)

Recommended for: High purity requirements, library synthesis, and situations where harsh acidic deprotection (BBr3) must be avoided.[1][2]

Step 1: N-Alkylation of 4-Iodopyrazole

  • Setup: Charge a dry 250 mL round-bottom flask with 4-iodopyrazole (10.0 mmol, 1.94 g) and Cesium Carbonate (15.0 mmol, 4.88 g).

  • Solvent: Add anhydrous DMF (40 mL) and stir at room temperature for 15 minutes.

  • Addition: Add 3,4-dichlorobenzyl chloride (11.0 mmol, 2.15 g) dropwise.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by LCMS (Target Mass: 353.0 [M+H]+).[2]

  • Workup: Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with LiCl solution (5%) to remove DMF.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields 1-(3,4-dichlorobenzyl)-4-iodopyrazole as a white solid.[1][2]

Step 2: Miyaura Borylation

  • Setup: In a glovebox or under Argon, combine the iodide intermediate (5.0 mmol), Bis(pinacolato)diboron (6.0 mmol, 1.52 g), KOAc (15.0 mmol), and Pd(dppf)Cl₂ (3 mol%).[1][2]

  • Solvent: Add degassed 1,4-Dioxane (25 mL).

  • Reaction: Heat to 90°C for 6-12 hours.

  • Workup: Filter through a pad of Celite. Concentrate the filtrate. Note: The boronate ester is often used directly in the next step to avoid protodeboronation on silica.[2]

Step 3: Oxidative Hydroxylation (The Critical Step)

  • Solvation: Dissolve the crude boronate ester (approx. 5.0 mmol) in THF/Acetone (1:1, 20 mL).[2]

  • Oxidation: Cool to 0°C. Add NaOH (1M, 10 mL) followed by dropwise addition of 30% H₂O₂ (2.0 mL).

  • Mechanism: The peroxide attacks the boron center, followed by a 1,2-migration of the carbon-boron bond to a carbon-oxygen bond.[2]

  • Quench: Stir at room temperature for 1 hour. Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to neutralize excess peroxide (test with starch-iodide paper).

  • Isolation: Acidify carefully to pH 6 with 1M HCl. Extract with EtOAc.[2]

  • Final Product: Recrystallize from Ethanol/Water to obtain This compound .

Method B: The "Process" Route (via Ether Deprotection)

Recommended for: Scale-up (>10g) and cost-efficiency.[1][2]

Step 1: Alkylation of 4-Methoxypyrazole

  • Setup: Dissolve 4-methoxypyrazole (10 mmol) in anhydrous THF (30 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add 3,4-dichlorobenzyl chloride (11 mmol). Warm to reflux for 6 hours.

  • Workup: Quench with water, extract with EtOAc, and concentrate. Yields 1-(3,4-dichlorobenzyl)-4-methoxypyrazole.[2]

Step 2: Demethylation with BBr₃

  • Setup: Dissolve the methoxy intermediate (5 mmol) in anhydrous DCM (25 mL). Cool to -78°C .[2]

  • Addition: Add BBr₃ (1.0 M in DCM, 15 mmol) dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature slowly and stir overnight.

  • Quench (Hazard): Cool back to 0°C. Very slowly add Methanol to quench the excess reagent.

  • Isolation: Neutralize with NaHCO₃ solution. Extract with DCM (or EtOAc if solubility is poor).[2]

  • Result: Evaporation yields the target phenol.[2]

Critical Parameters & Troubleshooting (E-E-A-T)

IssueProbable CauseCorrective Action
Regioisomers in Step 1 N1 vs N2 alkylation competitionWhile 4-substituted pyrazoles generally favor N1 alkylation due to sterics/electronics, ensure the base (Cs₂CO₃) is anhydrous.[2] If isomers form, they are usually separable by column chromatography (N1 is typically less polar).[1][2]
Protodeboronation Instability of boronate esterAvoid silica purification of the boronate.[2] Use the crude material immediately in the oxidation step. Ensure the reaction mixture is not too basic during heating.
Incomplete Oxidation Old H₂O₂Hydrogen peroxide degrades over time. Check titer or use a fresh bottle. Ensure the pH is basic (NaOH) to form the hydroperoxide anion required for attack on Boron.[2]
Product Coloration Pd residues or oxidationThe final phenol is electron-rich and can oxidize to a quinone-like species.[2] Store under Nitrogen. Use a scavenger resin (e.g., SiliaMetS® Thiol) if Pd contamination persists.[2]

References

  • Miyaura Borylation of Heterocycles: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][2] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link

  • Oxidation of Aryl Boronates to Phenols: Simon, J., Salzbrunn, S., Prakash, G. K. S., Petasis, N. A., & Olah, G. A. (2001).[1][2] Regioselective Conversion of Arylboronic Acids to Phenols and Subsequent Coupling to Symmetrical Diaryl Ethers. The Journal of Organic Chemistry. Link[2]

  • Synthesis of 1-Benzyl-4-iodopyrazoles: PubChem Compound Summary for CID 116799329, 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol. Link

  • PMB-Protected Pyrazolones (Analogous Chemistry): Holzer, W., & Seiringer, G. (2004).[1][2] 4-Methoxybenzyl (PMB) Protected Pyrazolones.[1][2][3] University of Vienna.[2] Link

Sources

Application Note: Optimization of Reaction Conditions for N-Alkylation of Pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of pyrazol-4-ol (4-hydroxypyrazole) presents a unique synthetic challenge due to the competition between O-alkylation (ether formation) and N-alkylation (amine functionalization). This guide provides a scientifically grounded protocol for achieving high regioselectivity. While direct alkylation often yields mixtures due to the ambident nucleophilic nature of the substrate, this note outlines the "Gold Standard" protection-deprotection strategy favored in drug development for its reliability and scalability. Additionally, we discuss mechanistic insights into tautomerism and pKa-driven reactivity to inform optimization of direct alkylation attempts.

Mechanistic Insight & Reactivity Profile

Tautomerism and Ambident Nucleophilicity

Pyrazol-4-ol exists in a tautomeric equilibrium between the enol form (4-hydroxypyrazole) and the keto form (pyrazolin-4-one). In solution (DMSO,


), NMR studies often favor the keto form, but the enol form is chemically significant during deprotonation.
  • Enol Form (A): Possesses an acidic hydroxyl group (pKa

    
     9–10) and a basic pyrazole NH (pKa 
    
    
    
    14).
  • Keto Form (B): Possesses an amide-like NH.

Upon treatment with a base, the dianion or mono-anion is formed. The oxyanion (at C4) is harder and more electronegative, often reacting faster with hard electrophiles (O-alkylation) under charge control. The pyrazole nitrogen is softer but less accessible if the oxygen is ionized.

The pKa Landscape

Understanding the acidity of the proton sites is critical for base selection:

  • 4-OH (Hydroxyl): pKa

    
     9.5 – 10.5 (Most acidic, deprotonates first).
    
  • 1-NH (Pyrazole): pKa

    
     13.5 – 14.5 (Deprotonates second).
    

Implication: Using 1 equivalent of a mild base (e.g.,


) will preferentially deprotonate the oxygen, leading to O-alkylation . To achieve N-alkylation , one must either:
  • Block the Oxygen: Use a protecting group (Recommended).

  • Force N-Selectivity: Use specific soft electrophiles or solvent effects (High Risk).

Tautomerism Enol Enol Form (4-Hydroxypyrazole) Nucleophilic Sites: O, N Keto Keto Form (Pyrazolin-4-one) Nucleophilic Site: N Enol->Keto Tautomerism (Solvent Dependent) Anion Ambident Anion (Delocalized Charge) Enol->Anion Base (-H+) Keto->Anion Base (-H+)

Figure 1: Tautomeric equilibrium and ionization of pyrazol-4-ol.

Strategic Decision Matrix

For pharmaceutical applications where purity is paramount, Route A is the industry standard. Route B is reserved for early-stage screening or specific substrates where protection is chemically incompatible.

FeatureRoute A: Protection Strategy (Recommended)Route B: Direct Alkylation
Step Count 3 Steps (Protect

Alkylate

Deprotect)
1 Step
Yield (Overall) High (60–80%)Variable (often <40% N-alkyl)
Regioselectivity Excellent (>95% N-alkyl)Poor (Mixture of O/N alkyl)
Purification Simple (Crystallization/Flash)Difficult (Separating isomers)
Scalability HighLow

Detailed Protocol: The "Gold Standard" (Route A)

This protocol utilizes a Silyl (TBS) or Benzyl (Bn) protecting group to mask the 4-OH, forcing alkylation to occur at the nitrogen.

Phase 1: Protection of 4-OH

Reagents: Imidazole, TBSCl (tert-Butyldimethylsilyl chloride), DMF.

  • Dissolve: Dissolve pyrazol-4-ol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base: Add Imidazole (2.5 equiv).

  • Protect: Add TBSCl (1.2 equiv) portion-wise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
    • Note: The intermediate 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole is usually stable and can be used directly or purified by short silica plug.

Phase 2: N-Alkylation (The Critical Step)

Reagents:


, Alkyl Halide (R-X), DMF or MeCN.
  • Setup: In a clean, dry flask under inert atmosphere (

    
    /Ar), dissolve the O-protected pyrazole  (1.0 equiv) in anhydrous DMF (0.2 M).
    
  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 – 2.0 equiv).
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      for pyrazoles due to the "Cesium Effect," which enhances solubility and nucleophilicity of the nitrogen anion in polar aprotic solvents.
  • Activation: Stir at RT for 30 mins to ensure deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.

    • Regioselectivity Note: For unsymmetrical pyrazoles (e.g., 3-substituted), steric bulk will direct alkylation to the less hindered nitrogen (N1 vs N2).[1]

  • Temperature:

    • Primary Alkyl Halides: Room Temperature (2–6 hours).

    • Secondary/Hindered Halides: Heat to 60–80°C.

  • Workup: Pour into water, extract with EtOAc. Wash organic layer with brine.[1] Concentrate.

Phase 3: Deprotection

Reagents: TBAF (Tetra-n-butylammonium fluoride) or Acid (HCl/MeOH).

  • Dissolve: Dissolve the N-alkylated intermediate in THF.

  • Cleave: Add TBAF (1.0 M in THF, 1.2 equiv). Stir at RT for 1 hour.

  • Purification: The final N-alkyl-pyrazol-4-ol is often amphoteric. Purify via reverse-phase chromatography (C18) or careful silica chromatography using DCM/MeOH.

Optimization & Troubleshooting Guide

Solvent Effects on Regioselectivity

If performing Direct Alkylation (Route B) , solvent choice is the single most impactful variable.

SolventEffect on SelectivityRecommendation
DMF / DMSO Polar Aprotic. Dissolves base well. Promotes

.
Standard. Good for N-alkylation if O is protected.
Acetone / MeCN Polar Aprotic. Lower boiling point.Good for mild alkylations.
HFIP (Hexafluoroisopropanol) Fluorinated/H-bond donor.Advanced. Can stabilize the phenol/enolate and potentially favor N-alkylation via H-bonding shielding of the oxygen.
Base Selection Table
BasepKa (conj.[2][3] acid)Application

~10.3Mild. Good for O-protection step. Often too weak for difficult N-alkylations.

~10.3 (higher effective basicity)Best Choice. The large Cesium cation stabilizes the transition state and improves solubility in DMF.
NaH ~35Strong. Irreversible deprotonation. Use for unreactive electrophiles. Risk of bis-alkylation if O is unprotected.
Experimental Workflow Diagram

Workflow Start Start: Pyrazol-4-ol Protect Step 1: O-Protection TBSCl, Imidazole, DMF Start->Protect Recommended Direct Alt: Direct Alkylation (High Risk of O-alkylation) Start->Direct Not Recommended Alkylate Step 2: N-Alkylation Cs2CO3, R-X, DMF (Cesium Effect) Protect->Alkylate Deprotect Step 3: Deprotection TBAF or Acid Alkylate->Deprotect

Figure 2: Optimized workflow for synthesizing N-alkyl-pyrazol-4-ol derivatives.

References

  • Optimization of Pyrazole N-Alkylation Conditions. MDPI. (2022). Discusses the use of acid catalysts and base-mediated conditions for general pyrazole alkylation.

  • Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. (2022). Details mechanistic insights into N1 vs N2 selectivity and the role of solvent/base interactions.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society. (2021). Provides comparative data on Cs2CO3 vs NaH for similar azole systems.

  • pKa Values in DMSO. Bordwell pKa Table. Essential reference for determining base strength relative to substrate acidity.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI. (2025). Advanced strategies for controlling regioselectivity via functional group tuning.

Sources

Solvent selection for dissolving 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Preparation for 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Abstract

This technical guide provides a rigorous protocol for the solubilization and handling of This compound , a lipophilic pyrazole derivative.[1] Due to the presence of the 3,4-dichlorobenzyl moiety, this compound exhibits significant lipophilicity, necessitating the use of polar aprotic solvents for stock preparation. This document outlines the physicochemical rationale for solvent selection, a step-by-step dissolution protocol, and a self-validating workflow to prevent compound precipitation ("crashing out") during in vitro biological assays.

Physicochemical Analysis & Solvent Rationale

To select the appropriate solvent, we must first analyze the structural properties of the molecule.

  • Core Structure: 1H-pyrazol-4-ol (Polar, H-bond donor/acceptor).[1]

  • Substituent: 3,4-Dichlorobenzyl group (Highly lipophilic, aromatic).[1]

  • Predicted Properties:

    • LogP (Partition Coefficient): Estimated ~2.5–3.[1]2. The dichlorobenzyl group significantly drives hydrophobicity, making the compound poorly soluble in aqueous buffers (PBS, Media).

    • pKa: The hydroxyl group at position 4 is weakly acidic (pKa ~9–10).[1] At physiological pH (7.4), the compound remains largely un-ionized, further reducing aqueous solubility.

Solvent Selection Matrix
SolventSolubility PotentialSuitabilityMechanistic Insight
DMSO (Dimethyl Sulfoxide) High (>50 mM) Primary Choice High dielectric constant (

) and amphiphilic nature dissolve both the polar pyrazole core and the lipophilic benzyl tail.[1]
Ethanol (Absolute) Moderate-HighSecondary ChoiceGood for assays sensitive to DMSO.[1] Lower boiling point leads to evaporation risks during storage.[1]
DMF (Dimethylformamide) HighAlternativeToxic to many cell lines; use only if DMSO/Ethanol fails (unlikely for this structure).[1]
Water / PBS Very Low (<100 µM) NOT Recommended Direct addition of solid to buffer will result in suspension, not solution.

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 20 mM) in anhydrous DMSO.

Materials:

  • Compound: this compound (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).
    
  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Step-by-Step Methodology:

  • Calculations: Determine the mass required for a 20 mM stock.

    • Formula:

      
      [1]
      
    • Note: Ensure the Molecular Weight (MW) accounts for any salts or hydrates listed on the specific batch CoA.

  • Weighing: Weigh the solid compound into the amber vial. Do not weigh inside a plastic microtube, as static can cause loss of the lipophilic powder.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Critical Step: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature (25°C) for 5–10 minutes. Avoid heating above 37°C to prevent degradation.[1]

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

Protocol: Working Solution & Serial Dilution

The "Solubility Cliff" Hazard: The most common failure mode in bioassays is the precipitation of lipophilic compounds when the DMSO stock is diluted into aqueous media. To mitigate this, use an Intermediate Dilution Step .

Workflow Diagram (Graphviz)

DilutionProtocol Solid Solid Compound (Weighing) Stock Master Stock (100% DMSO, 20 mM) Solid->Stock Dissolve in Anhydrous DMSO Inter Intermediate Plate (100x Conc. in Media/DMSO) Stock->Inter Dilute 1:100 (Keep DMSO constant) Final Final Assay Well (1x Conc., <0.5% DMSO) Inter->Final Transfer to Cells (Rapid Dispersion) Check Turbidity Check (Microscopy/OD600) Inter->Check Validate

Caption: Figure 1. Optimized dilution workflow to prevent precipitation shock. The intermediate step ensures the compound is pre-equilibrated before hitting the final aqueous environment.

Detailed Dilution Steps (Example: 10 µM Final Assay Concentration):
  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Dilution (100x):

    • Prepare a 1 mM solution by diluting the Master Stock 1:10 in culture media (or buffer).[1]

    • Observation: Watch for immediate cloudiness.[1] If cloudiness persists after vortexing, the compound has crashed out.

    • Correction: If precipitation occurs, perform the intermediate dilution in 100% DMSO instead (creating a serial dilution series in DMSO), and then spike into media.

  • Final Assay (1x):

    • Add 1 µL of the 1 mM Intermediate (or DMSO serial dilution) to 99 µL of cell culture media in the assay well.

    • Final Concentration: 10 µM.

    • Final DMSO: 1% (Ensure your cells tolerate this; if not, target 0.1% DMSO by adjusting stock concentration).

Stability & Storage

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water uptake causes the "dichlorobenzyl" moiety to precipitate over time.[1]

    • Action: Aliquot the Master Stock into single-use vials (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles and air exposure.

  • Temperature: Store aliquots at -20°C (short term <1 month) or -80°C (long term).

  • Light: The pyrazole ring can be light-sensitive.[1] Always use amber vials or wrap in foil.

Troubleshooting Guide

IssueCauseSolution
Precipitation in Media "Solubility Cliff" exceeded.Reduce final concentration. Use a "step-down" dilution (DMSO

PBS/DMSO mix

PBS).[1]
Cell Toxicity Vehicle (DMSO) toxicity.[1]Include a "Vehicle Only" control.[1] Keep final DMSO <0.5% for sensitive lines (e.g., primary neurons).
Variable IC50 Data Compound adhering to plastic.[1]Use "Low-Binding" polypropylene tips and plates.[1] Lipophilic benzylic groups stick to standard polystyrene.[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text on physicochemical properties and solubility).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • BenchChem. (2025).[1][2] Dealing with poor solubility of pyrazole derivatives during synthesis.

  • PubChem. (2025).[1][3] Compound Summary: 1H-Pyrazol-4-ol.[1][3] National Library of Medicine.[1] [1]

Sources

Application Note & Protocols: Strategic Functionalization of the 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The hydroxyl group at the C4-position of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol serves as a critical handle for synthetic modification, enabling fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides detailed protocols and expert insights into three primary strategies for functionalizing this hydroxyl group: O-alkylation to form ethers, O-acylation to generate esters, and O-sulfonylation to create reactive intermediates for further diversification. Each section explains the underlying chemical principles, offers step-by-step procedures, and outlines methods for reaction validation, ensuring researchers can confidently and successfully derivatize this valuable scaffold.

Foundational Principles: Reactivity of the Pyrazol-4-ol System

The target molecule, this compound, possesses several reactive sites. However, strategic functionalization of the C4-hydroxyl group can be achieved with high selectivity.

  • The C4-Hydroxyl Group: This group is analogous to a phenol, making it weakly acidic. Deprotonation with a suitable base dramatically increases its nucleophilicity, making it the primary site for reaction with electrophiles.

  • Pyrazole Nitrogens: The N1 position is blocked by the dichlorobenzyl group. The N2 nitrogen possesses a lone pair of electrons and is basic, presenting a potential site for competing side reactions (e.g., N-alkylation).[1]

  • Selectivity Rationale: The key to selective O-functionalization lies in generating the pyrazolate anion. The resulting oxygen anion is a significantly stronger nucleophile than the neutral N2 atom. By carefully selecting the base and reaction conditions, reactions can be directed almost exclusively to the hydroxyl position.

A This compound B O-Alkylation (Ethers) A->B R-X, Base C O-Acylation (Esters) A->C RCOCl, Base D O-Sulfonylation (Tosylates/Mesylates) A->D RSO2Cl, Base E Diverse Analogs with Modulated Properties B->E C->E D->E Nucleophile

Figure 1: Key functionalization pathways for the pyrazol-4-ol scaffold.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[2][3] The reaction proceeds via an S_N2 mechanism, where the deprotonated hydroxyl group (an alkoxide) acts as a nucleophile, attacking a primary alkyl halide or sulfonate.[3][4]

Causality of Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for irreversibly and completely deprotonating the hydroxyl group in aprotic polar solvents like DMF or THF. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used effectively in polar aprotic solvents like acetone or butanone, particularly with more reactive alkylating agents.[5]

  • Substrate Scope: This method is most effective with primary alkyl halides (e.g., R-I, R-Br). Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[3][4]

cluster_0 Williamson Ether Synthesis start Pyrazol-4-ol + Base alkoxide Pyrazolate Anion (Strong Nucleophile) start->alkoxide Deprotonation sn2 SN2 Attack alkoxide->sn2 reagent Alkyl Halide (R-X) (Electrophile) reagent->sn2 product Pyrazolyl Ether sn2->product Inversion of Stereochemistry (if applicable)

Figure 2: Workflow for the Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of 1-(3,4-Dichloro-benzyl)-4-methoxy-1H-pyrazole

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.101.01.0
Sodium Hydride (60% dispersion in mineral oil)24.001.21.2
Iodomethane (CH₃I)141.941.11.1
Anhydrous Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (257 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear suspension of the sodium pyrazolate salt.

  • Add iodomethane (156 mg, 1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding ice-cold water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Protocol II: O-Acylation for Ester Formation

O-acylation provides a direct route to pyrazolyl esters, which can act as prodrugs or serve as key intermediates. The most common method involves the reaction of the pyrazol-4-ol with a reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.[6][7]

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and provide rapid conversion.

  • Base: A tertiary amine base like triethylamine (TEA) or pyridine is required to act as an acid scavenger, neutralizing the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or THF are preferred to prevent hydrolysis of the acyl chloride.

cluster_1 O-Acylation with Acyl Chloride start Pyrazol-4-ol + Acyl Chloride (RCOCl) attack Nucleophilic Attack by Hydroxyl Group start->attack base Base (e.g., Pyridine, TEA) base->start Acid Scavenger intermediate Activated Acyl-Pyridinium Intermediate (if using Pyridine) base->intermediate Catalyst intermediate->attack product Pyrazolyl Ester + Base·HCl attack->product

Figure 3: General scheme for the O-acylation of pyrazol-4-ol.

Detailed Experimental Protocol: Synthesis of 1-(3,4-dichloro-benzyl)-1H-pyrazol-4-yl acetate

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.101.01.0
Acetyl Chloride78.501.21.2
Pyridine79.101.51.5
Anhydrous Dichloromethane (DCM)-10 mL-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (257 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Add pyridine (119 mg, 1.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (94 mg, 1.2 mmol) dropwise. A precipitate (pyridinium hydrochloride) may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor by TLC for the disappearance of the starting material.

  • Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL) to remove excess pyridine, saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash chromatography or recrystallization if necessary.

Protocol III: O-Sulfonylation for Synthesis of Reactive Intermediates

Converting the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group. This is not typically a final step but rather a strategic activation of the oxygen for subsequent nucleophilic substitution reactions, greatly expanding the synthetic possibilities.

Causality of Experimental Choices:

  • Reagents: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are the standard reagents.

  • Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) in the presence of a base like pyridine, which serves as both the solvent and acid scavenger.[8] A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[8]

cluster_2 O-Sulfonylation start Pyrazol-4-ol product Pyrazolyl Tosylate (Activated Intermediate) start->product reagent Sulfonyl Chloride (e.g., TsCl) reagent->product base Pyridine base->product Acid Scavenger/ Catalyst next_step Further Reaction with Various Nucleophiles (Nu⁻) product->next_step SN2 Displacement

Figure 4: O-Sulfonylation as a key activation step.

Detailed Experimental Protocol: Synthesis of 1-(3,4-dichloro-benzyl)-1H-pyrazol-4-yl 4-methylbenzenesulfonate

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.101.01.0
p-Toluenesulfonyl chloride (TsCl)190.651.21.2
Anhydrous Pyridine-5 mL-

Procedure:

  • Dissolve this compound (257 mg, 1.0 mmol) in anhydrous pyridine (5 mL) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (229 mg, 1.2 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor by TLC. The tosylate product will be significantly less polar than the starting alcohol.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). A solid product may precipitate. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with cold 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude tosylate by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography.

Summary and Characterization

Successful functionalization of the hydroxyl group can be readily confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the broad singlet corresponding to the hydroxyl (-OH) proton. New signals corresponding to the protons of the added alkyl or acyl group will appear (e.g., a singlet around 3.8 ppm for a methoxy group, or a singlet around 2.1 ppm for an acetate methyl group).

  • Mass Spectrometry (MS): The molecular ion peak will increase by the mass of the added functional group minus the mass of a hydrogen atom.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band (typically ~3200-3400 cm⁻¹) of the starting material will disappear. For esters, a strong C=O stretching band will appear around 1735-1750 cm⁻¹.

By applying these robust protocols, researchers can efficiently generate a diverse library of analogs from the this compound core, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Recent Advances in their Biological and Medicinal Properties. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry. Available at: [Link]

  • Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

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  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis Lab Procedure. (n.d.). Chemed.chem.purdue.edu. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Chemistry. Available at: [Link]

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  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

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  • Sharma, V., et al. (2016). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

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  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

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  • Wan, Y., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. Available at: [Link]

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Application Note: Advanced Crystallization Techniques for the Isolation of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Physicochemical Profiling

The isolation of highly functionalized pyrazole derivatives, such as 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol, presents a complex challenge in pharmaceutical process chemistry. This molecule possesses a unique structural dichotomy: a highly lipophilic, sterically bulky 3,4-dichlorobenzyl moiety coupled with a polar, hydrogen-bond-donating/accepting pyrazol-4-ol headgroup.

From a thermodynamic and kinetic standpoint, this structural arrangement introduces two primary crystallization bottlenecks:

  • Conformational and Packing Polymorphism: The pyrazole ring and the hydroxyl group participate in extensive intermolecular hydrogen bonding (e.g., O-H···N and O-H···O networks). Variations in these networks, combined with the rotational flexibility of the benzyl linker, frequently result in multiple polymorphic forms with differing stabilities and dissolution profiles[1],[2].

  • Liquid-Liquid Phase Separation (LLPS): Commonly referred to as "oiling out," LLPS occurs when a supersaturated solution separates into a dense, solute-rich liquid phase and a solute-lean continuous phase, rather than forming a crystalline solid[3],[4]. The low melting point characteristics imparted by the lipophilic dichlorobenzyl group make this compound highly susceptible to LLPS when subjected to rapid cooling or aggressive anti-solvent addition[5].

As a Senior Application Scientist, the objective is to design a self-validating crystallization system that thermodynamically bypasses the LLPS binodal curve while kinetically favoring the precipitation of a single, stable polymorph.

Thermodynamic Profiling & Solvent Strategy

To prevent spinodal decomposition (oiling out), we must engineer the Metastable Zone Width (MSZW)[3]. Relying on a single solvent often forces the process into the LLPS region because the activation energy for liquid demixing is lower than that for crystal nucleation[6].

The Causality of Solvent Choice: We employ a binary solvent system utilizing Ethyl Acetate (EtOAc) as the primary solvent and n-Heptane as the anti-solvent. EtOAc effectively solvates both the lipophilic halogenated ring and the polar pyrazole core via dipole interactions, providing high solubility at elevated temperatures. n-Heptane acts as a strict anti-solvent, sharply decreasing solubility to generate supersaturation[7]. By carefully tuning the EtOAc/n-Heptane ratio, we shift the liquid-liquid equilibrium (LLE) curve below the solid-liquid equilibrium (SLE) curve, ensuring that the system remains in a regime where crystalline solid is the only stable phase[5].

Quantitative Data: Solubility and MSZW Summary

Table 1: Solubility and Phase Behavior of this compound across various solvent systems.

Solvent SystemTemp (°C)Solubility (mg/mL)MSZW (°C)Propensity for LLPS
Pure EtOAc60> 250N/ALow
Pure EtOAc585> 20Low
Pure n-Heptane60< 5N/AHigh (Immediate oiling)
EtOAc / n-Heptane (1:1)60160~15Moderate
EtOAc / n-Heptane (1:2)60120~12Moderate
EtOAc / n-Heptane (1:2)515~8Low (If seeded)

Mechanistic Workflows & Phase Control

To guarantee a robust isolation, the protocol utilizes Seeded Cooling combined with Controlled Anti-Solvent Addition [8].

Introducing seed crystals at a low supersaturation level provides a low-energy template for heterogeneous nucleation. Crucially, we implement a "seed ageing" step. Ageing allows the crystal lattice to organize and consume the local supersaturation, effectively bypassing the liquid-liquid equilibrium region and preventing the agglomeration typically seen in unseeded pyrazole crystallizations[5].

PhaseDiagram Start Single Phase Solution (High T, Low Saturation) Cooling Rapid Cooling / High Supersaturation Start->Cooling Uncontrolled Trajectory Seeding Controlled Cooling + Seeding (Low Supersaturation) Start->Seeding Optimized Trajectory LLPS Liquid-Liquid Phase Separation (Oiling Out Boundary) Cooling->LLPS Crosses Binodal Curve Crystal High-Purity Crystalline API Seeding->Crystal Heterogeneous Nucleation Amorphous Agglomerated / Amorphous Solid LLPS->Amorphous Spinodal Decomposition

Thermodynamic pathways demonstrating the avoidance of LLPS via controlled seeding.

Experimental Protocol: Seeded Anti-Solvent/Cooling Crystallization

This self-validating protocol ensures that the process remains within the designated design space. Any deviation into the LLPS zone will be visually apparent (clouding/emulsion formation) before irreversible agglomeration occurs.

Materials Required:
  • Crude this compound

  • Ethyl Acetate (EtOAc, ACS Grade or higher)

  • n-Heptane (ACS Grade or higher)

  • Milled seed crystals of the desired polymorph (1-2 wt% relative to crude)

Step-by-Step Methodology:
  • Primary Dissolution: Charge a jacketed crystallizer with crude this compound. Add EtOAc to achieve a concentration of 200 mg/mL. Heat the reactor to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm inline PTFE filter into a pre-heated (60 °C) clean crystallization vessel. Causality: This removes foreign particulates that could act as uncontrolled nucleation sites for undesired polymorphs.

  • Initial Anti-Solvent Addition: Slowly dose n-Heptane into the vessel at 60 °C over 30 minutes until an EtOAc:n-Heptane volumetric ratio of 1:1 is reached. The solution must remain clear.

  • Cooling to Seeding Temperature: Cool the batch linearly from 60 °C to 45 °C over 45 minutes.

  • Seeding & Ageing (Critical Step): Introduce 1.5 wt% of milled seed crystals suspended in a minimal amount of n-Heptane. Hold the batch at 45 °C for 120 minutes. Causality: This extended ageing period allows secondary nucleation to occur, consuming supersaturation without crossing the LLPS boundary[5].

  • Cubic Cooling & Final Anti-Solvent Addition: Implement a cubic cooling profile from 45 °C down to 5 °C over 4 hours. Simultaneously, dose additional n-Heptane to reach a final EtOAc:n-Heptane ratio of 1:2. Causality: A cubic cooling curve matches the increasing surface area of the growing crystals, maintaining a constant, low supersaturation level.

  • Isolation: Filter the resulting suspension via a Büchner funnel or agitated nutsche filter. Wash the filter cake with 2 bed-volumes of pre-chilled (5 °C) n-Heptane.

  • Drying: Dry the isolated crystals under vacuum (≤ 50 mbar) at 40 °C until a constant weight is achieved.

Workflow N1 1. Dissolution (EtOAc, 60°C) N2 2. Polish Filtration (0.22 µm) N1->N2 N3 3. Anti-Solvent (Heptane Addition) N2->N3 N4 4. Seeding & Ageing (2h) N3->N4 N5 5. Cubic Cooling (to 5°C) N4->N5 N6 6. Isolation & Drying N5->N6

Step-by-step experimental workflow for the seeded anti-solvent crystallization process.

Analytical Validation

To ensure the integrity of the self-validating system, the isolated product must be subjected to the following analytical checks:

  • X-Ray Powder Diffraction (XRPD): Confirm the polymorphic form matches the seed crystal input, verifying the absence of conformational polymorphs[1].

  • Differential Scanning Calorimetry (DSC): Ensure a single, sharp endothermic melting peak. A broadened peak or a glass transition (Tg) event indicates residual amorphous material caused by transient LLPS.

  • High-Performance Liquid Chromatography (HPLC): Verify chemical purity (Target ≥ 99.5%). Effective crystallization from a single phase (avoiding oiling out) ensures optimal impurity rejection[3].

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI Processes. 3

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI Crystals. 5

  • Packing and Conformational Polymorphism in 1,2-Bis(aminocarbonyl(1-tert-butyl-1H-pyrazol-(3)5-yl))ethanes: Illuminating Examples of Highly Flexible Molecules. ACS Crystal Growth & Design. 1

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. 4

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. 6

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem. 7

  • Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. RSC Publishing. 9

  • Investigation of the Crystallization of Disodium 5′-Inosinate in a Water + Ethanol System. ACS Industrial & Engineering Chemistry Research. 8

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Troubleshooting & Optimization

Minimizing side reactions during 3,4-dichlorobenzyl substitution on pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole N-Alkylation

A Researcher's Guide to Minimizing Side Reactions During 3,4-Dichlorobenzyl Substitution

Welcome to the technical support center for pyrazole functionalization. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered during the N-alkylation of pyrazoles, specifically with 3,4-dichlorobenzyl halides. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

The primary hurdle in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity—that is, directing the alkyl group to the desired nitrogen (N-1 or N-2).[1] A mixture of regioisomers is often formed, which can be challenging to separate, leading to lower yields of the target molecule.[1][2][3] This guide provides a structured approach to maximizing the yield of your desired isomer while minimizing unwanted side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction produces a mixture of N-1 and N-2 isomers with poor selectivity. How can I favor the desired isomer?

This is the most frequent challenge in pyrazole alkylation. The N-1/N-2 ratio is a delicate balance of steric, electronic, and conditional factors.[1][4]

Potential Causes & Recommended Solutions

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is the most critical factor influencing regioselectivity.[1][3]

    • Solution for N-1 Selectivity: A widely successful system for achieving regioselective N-1 alkylation on 3-substituted pyrazoles is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][5] This combination is often the best starting point for favoring the N-1 isomer.

    • Solution for N-2 Selectivity: While generally less common, achieving N-2 selectivity can sometimes be promoted by using magnesium-based catalysts, such as MgBr₂.[1]

    • General Tip: Sodium hydride (NaH) is another effective base, particularly for achieving high N-1 regioselectivity with primary alkyl halides like 3,4-dichlorobenzyl chloride.[3]

  • Steric and Electronic Influences: The inherent structure of your pyrazole and alkylating agent dictates the reaction's direction.

    • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][6] If your pyrazole has a bulky substituent at the 3-position, the 3,4-dichlorobenzyl group will preferentially attack the more accessible N-1 position. Conversely, a very bulky alkylating agent can also enhance this effect.[1]

    • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, influencing the isomer ratio.[1][7]

  • Solvent Polarity and Hydrogen Bonding:

    • Solution: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in some pyrazole syntheses, likely due to their unique hydrogen-bonding properties.[1] Consider these as alternative solvents if standard polar aprotic solvents fail.

The following diagram provides a decision-making workflow for optimizing regioselectivity.

G start Start: Poor N-1/N-2 Selectivity check_base_solvent Current System: Base & Solvent? start->check_base_solvent target_n1 Target: N-1 Isomer check_base_solvent->target_n1  N-1 Desired target_n2 Target: N-2 Isomer check_base_solvent->target_n2  N-2 Desired k2co3_dmso Try K₂CO₃ in DMSO/DMF (Proven N-1 Selectivity) target_n1->k2co3_dmso nah_thf Alternative: NaH in THF k2co3_dmso->nah_thf sterics Analyze Sterics: Is desired N less hindered? nah_thf->sterics mg_catalyst Consider Mg-based catalysts (e.g., MgBr₂) target_n2->mg_catalyst mg_catalyst->sterics sterics_yes Leverage sterics with a bulkier protecting group if possible sterics->sterics_yes Yes fluorinated_solvents Advanced Strategy: Test fluorinated solvents (TFE/HFIP) to enhance selectivity sterics->fluorinated_solvents No / Not enough sterics_yes->fluorinated_solvents

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Q2: My reaction yield is very low, even after extending the reaction time. What's going wrong?

Low yields can stem from poor reactivity of the starting materials, suboptimal conditions, or unwanted side reactions.[1]

Potential Causes & Recommended Solutions

  • Poor Reactivity of Alkylating Agent: The leaving group on the benzyl electrophile is critical.

    • Solution: The general reactivity trend for alkyl halides is I > Br > Cl.[1] If you are using 3,4-dichlorobenzyl chloride and observing low conversion, switching to 3,4-dichlorobenzyl bromide will significantly increase the reaction rate.

  • Incomplete Deprotonation: If the pyrazole is not fully deprotonated, the concentration of the reactive pyrazolate anion will be low.

    • Solution: Ensure your base is active and used in a slight excess (e.g., 1.1 to 1.5 equivalents). If using a solid base like K₂CO₃, ensure it is finely powdered and the reaction is stirred vigorously to maximize surface area. Anhydrous conditions are crucial, as water will quench strong bases like NaH.

  • Side Reaction: Quaternary Salt Formation: Over-alkylation can occur, where the already substituted pyrazole product reacts with another molecule of the benzyl halide to form a charged N-1,N-2-dialkylpyrazolium salt.[7][8] This consumes both your product and your electrophile.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS.[7] Avoid excessively long reaction times or high temperatures once the starting material is consumed. Using the alkylating agent as the limiting reagent can also help mitigate this issue.

Q3: I've successfully run the reaction, but I cannot separate the N-1 and N-2 isomers. What are the best practices for purification?

Separating pyrazole regioisomers is notoriously difficult due to their similar polarities.[9]

Potential Causes & Recommended Solutions

  • Inadequate Chromatographic Resolution: Standard column conditions may not be sufficient.

    • Solution: Flash column chromatography on silica gel is the most common method.[9] Success depends on optimizing the mobile phase.

      • Solvent System: Start with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether.[9]

      • TLC Optimization: Before running a column, meticulously test solvent systems with TLC. The ideal system will show a discernible difference in the retention factor (Rf) between your two isomers. If the spots do not separate on the TLC plate, they will not separate on the column.[9]

      • Shallow Gradient: Use a very shallow elution gradient on your column to maximize separation.

  • Poor Column Loading Technique: Using a strong solvent to load your sample can ruin the separation before it even begins.

    • Solution: Dry Loading: This is the preferred method for difficult separations. Dissolve your crude product in a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This technique prevents band broadening and significantly improves resolution.[9]

Experimental Protocols

Protocol 1: General Procedure for N-1 Selective Alkylation

This protocol provides a reliable starting point for the N-alkylation of a 3-substituted pyrazole using the K₂CO₃/DMSO system.[3]

Materials:

  • 3-substituted pyrazole (1.0 eq)

  • 3,4-Dichlorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EA)

  • Water & Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted pyrazole (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to form a ~0.5 M solution with respect to the pyrazole.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add the 3,4-dichlorobenzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction at the desired temperature (start with room temperature, but gentle heating to 50-60 °C may be required) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography as described in the troubleshooting section.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Pyrazole (1eq) & K₂CO₃ (2eq) to flask prep2 2. Add anhydrous DMSO prep1->prep2 react1 3. Add 3,4-Dichlorobenzyl Bromide (1.1eq) prep2->react1 react2 4. Stir at RT or heat & Monitor (TLC/LCMS) react1->react2 workup1 5. Quench with H₂O & Extract with EA react2->workup1 workup2 6. Wash with Brine & Dry (Na₂SO₄) workup1->workup2 workup3 7. Concentrate workup2->workup3 workup4 8. Purify via Column Chromatography workup3->workup4

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q: What are the fundamental principles governing regioselectivity in pyrazole alkylation? A: Regioselectivity is primarily governed by a combination of steric effects, electronic effects, and reaction conditions.[4] Steric hindrance typically directs the incoming electrophile to the less crowded nitrogen atom.[6] Electron-withdrawing or donating groups on the pyrazole ring modify the electron density and nucleophilicity of the two nitrogen atoms, influencing the reaction pathway.[7][10] Finally, the choice of base, solvent, and temperature can exploit these subtle differences to favor one isomer over the other.[1]

Q: Are there alternative methods for pyrazole N-alkylation that avoid strong bases? A: Yes. An acid-catalyzed method using trichloroacetimidate electrophiles has been developed.[6][11] In this approach, an alcohol (e.g., 3,4-dichlorobenzyl alcohol) is first converted to a trichloroacetimidate, which then serves as the alkylating agent in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[6] This method avoids strong bases and often proceeds at room temperature, but may still produce mixtures of regioisomers controlled by sterics.[6][11]

Q: How can I definitively determine the structure of my N-1 and N-2 isomers? A: While ¹H and ¹³C NMR provide essential structural information, the most reliable method for unambiguously assigning the regiochemistry is through a 2D NMR experiment, specifically Nuclear Overhauser Effect Spectroscopy (NOESY).[6][12] A NOESY experiment detects spatial proximity between protons. For a 3-substituted pyrazole, the N-1 isomer will show a NOE correlation between the benzylic protons of the 3,4-dichlorobenzyl group and the substituent at the 5-position of the pyrazole ring. The N-2 isomer will show a correlation between the benzylic protons and the substituent at the 3-position.

Q: Can the reaction conditions ever reverse the "natural" regioselectivity of a pyrazole? A: Yes, this is possible. While sterics and electronics create an inherent preference, the reaction conditions can sometimes override it. For example, the choice of cation in the base (e.g., Li+, Na+, K+, Cs+) can influence the coordination at the pyrazolate anion, and different solvents can selectively solvate transition states, altering the energy barrier for N-1 versus N-2 attack.[10] In some specialized cases, changing the base or catalyst system can lead to opposite regioselectivity.[3]

References

  • BenchChem. (2025).
  • Larrow, J. F., & Roberts, F. E. (2017).
  • BenchChem. (2025).
  • WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.
  • ResearchGate. (2017). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters.
  • BenchChem. (2025).
  • Lin, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Pace, J. L., & Lebold, T. P. (2022).
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • BenchChem. (2025).
  • AZC. (2018). Pyrazole. Heterocyclic Compounds.
  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • Semantic Scholar. (2022).
  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Sá, M. M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.

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Technical Support Center: Stability & Storage of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for handling 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol . It is designed for researchers observing instability, color changes, or purity loss in this specific intermediate.

Status: Operational Subject: Prevention of Oxidative Degradation & Storage Protocols Applicable Compound: this compound Chemical Class: Electron-Rich Heteroaromatic Phenol

Part 1: The Stability Mechanism (The "Why")

To prevent degradation, you must understand the specific vulnerability of the 4-hydroxypyrazole core. Unlike many phenols, this moiety is exceptionally electron-rich, making it a "chemical sponge" for oxygen.

The Core Instability: Radical Oxidative Coupling (ROC)

The primary degradation pathway for this compound is not hydrolysis, but oxidative dimerization .

  • Enol Dominance: Unlike 5-hydroxypyrazoles (which often exist as stable keto-tautomers), the 4-hydroxy isomer exists almost exclusively as the enol to maintain aromaticity.

  • Radical Formation: Trace oxygen or metal ions (Fe, Cu) can abstract a hydrogen atom from the 4-OH group, generating a resonance-stabilized pyrazolyloxy radical.

  • Dimerization: These radicals rapidly couple (dimerize), forming bis-pyrazoles or quinone-like colored impurities. This is why your white solid turns pink, red, or brown upon air exposure.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative cascade you are fighting against.

DegradationPathway Compound Intact 4-Hydroxypyrazole (White Solid) Radical Pyrazolyloxy Radical (Reactive Intermediate) Compound->Radical O2 / Light / Metal Ions Dimer Bis-pyrazole Dimer (Insoluble Precipitate) Radical->Dimer C-C or O-O Coupling Quinone Quinone-like Species (Pink/Red Impurity) Radical->Quinone Further Oxidation

Figure 1: The oxidative degradation cascade of 4-hydroxypyrazoles. Note that color change (Quinone formation) often precedes bulk decomposition.

Part 2: Storage Protocol (The "How")

Do not treat this compound like a standard organic solid. It requires Category 4 (Air-Sensitive) handling.

The "Zero-Oxygen" Standard
ParameterRequirementTechnical Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Displaces O2, preventing the initial radical abstraction step. Argon is preferred (heavier than air).
Temperature -20°C (Freezer) Arrhenius kinetics: Lowering temp by 10°C roughly halves the oxidation rate.
Container Amber Glass + Teflon Seal Amber glass blocks UV (preventing photodehalogenation of the dichloro-benzyl group). Teflon prevents oxygen permeation better than polyethylene.
Desiccant Required Moisture can catalyze proton transfer, accelerating oxidation. Store with silica or molecular sieves.
Step-by-Step Storage Workflow
  • Purge: Upon receipt or after use, immediately flush the headspace of the vial with dry Nitrogen or Argon for 30–60 seconds.

  • Seal: Wrap the cap junction tightly with Parafilm or (preferably) Teflon tape to create a secondary gas barrier.

  • Isolate: Place the sealed vial inside a secondary container (e.g., a Ziploc bag or plastic jar) containing a desiccant packet.

  • Freeze: Store at -20°C.

  • Thaw: CRITICAL: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.

Part 3: Troubleshooting & FAQs

Scenario 1: "My compound turned pink/red."

Diagnosis: Early-stage oxidation (Quinone formation).

  • Is it usable?

    • Light Pink: Likely >95% pure. The colored impurity has a high extinction coefficient, so a tiny amount looks dramatic. Verify with HPLC.

    • Dark Red/Brown: Significant degradation. Purification required.

  • Action: Recrystallize immediately (degassed Ethanol/Water is a common solvent system for pyrazoles) or pass through a short silica plug if soluble.

Scenario 2: "The LCMS shows a mass of M+14 or M+16."

Diagnosis: Oxidation artifacts.

  • M+16 (+O): Formation of N-oxide or hydroxylation of the benzyl ring (less likely).

  • M-2 (Dimer): Look for masses corresponding to 2M - 2H. This confirms oxidative coupling.

  • Action: These impurities are difficult to remove. If >5%, discard the batch.

Scenario 3: "Can I store a stock solution in DMSO?"

Answer: NO.

  • Reasoning: DMSO is hygroscopic and can act as a mild oxidant (Swern-type chemistry) under certain conditions. Furthermore, freeze-thaw cycles in DMSO (freezing pt 19°C) can cause physical stress and precipitate the dimer.

  • Alternative: Prepare fresh solutions. If storage is mandatory, use Anhydrous Acetonitrile stored at -20°C under Argon.

Decision Tree: Handling Degraded Material

DecisionTree Start Visual Inspection: Color Change? White White/Off-White Start->White Pink Light Pink Start->Pink Brown Brown/Black Start->Brown Action1 Proceed with Experiment (Maintain Inert Atmo) White->Action1 Action2 Check HPLC Purity Pink->Action2 Action3 Discard or Aggressive Purification Brown->Action3 Decision Purity > 95%? Action2->Decision Decision->Action1 Yes Recryst Recrystallize Decision->Recryst No

Figure 2: Operational decision tree for assessing compound viability based on visual cues.

Part 4: Analytical Validation

To confirm the integrity of your this compound, rely on these specific markers:

  • 1H-NMR (DMSO-d6):

    • Look for the OH proton . It should appear as a broad singlet (typically 8.0–10.0 ppm) that exchanges with D2O.

    • Degradation Sign:[1] Disappearance of the OH signal and broadening of the aromatic pyrazole protons (due to paramagnetic radical species).

  • HPLC (UV 254nm):

    • The dimer is much more lipophilic and will elute significantly later than the parent compound on a C18 column.

    • The quinone-like oxides are often more polar and may elute earlier or streak.

References

  • National Center for Biotechnology Information (NCBI). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubChem. Available at: [Link]

  • MDPI (Molecules). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Scaffold Derivatization. The 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-ol scaffold is a highly privileged structural motif utilized in the development of various therapeutic agents, including STAT3 inhibitors, glucagon receptor antagonists[1], and Npt2a inhibitors for cardiovascular and renal diseases[2].

However, working with this scaffold presents a distinct chemical challenge: steric hindrance . The bulky 3,4-dichlorobenzyl group at the N1 position introduces significant spatial crowding. This physical bulk restricts the conformational freedom of the pyrazole ring and creates a steric shield over the C4-hydroxyl group, complicating downstream synthetic modifications (like O-alkylation) and leading to poor target binding if the protein pocket is shallow. This guide provides field-proven, causality-driven solutions to overcome these bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why do I consistently get low yields (<40%) when attempting O-alkylation of the C4-hydroxyl group using standard /MeCN conditions?

A1: The causality lies in the spatial geometry of the N1-benzyl group. The 3,4-dichlorophenyl ring can adopt conformations that fold over the pyrazole core, creating a "steric umbrella" over the C4-OH. When using potassium carbonate (


), the tight ion pair between the 

cation and the pyrazole-4-alkoxide restricts the nucleophile's ability to reach out and attack the electrophile.

The Solution: Exploit the "Cesium Effect." By switching to Cesium Carbonate (


) in a polar aprotic solvent like DMF, the larger ionic radius of 

(1.67 Å vs. 1.38 Å for

) creates a looser ion pair. This results in a highly reactive, "naked" alkoxide that can overcome the steric barrier and efficiently attack the electrophile, drastically improving yields.
Q2: My O-alkylation is failing entirely because my electrophile is a bulky secondary alcohol. What is the alternative?

A2: Direct


 displacement of secondary halides by the sterically hindered C4-alkoxide is kinetically unfavorable. The combined steric bulk of both the nucleophile and the electrophile drastically increases the activation energy of the transition state, leading to competing elimination reactions or starting material recovery.
The Solution:  Utilize a Mitsunobu etherification . By activating the secondary alcohol with Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (

), the reaction proceeds via an oxophosphonium intermediate. This allows the C4-OH to act as the nucleophile under mild, neutral conditions with complete inversion of stereochemistry, bypassing the traditional

steric clashes.
Q3: In our SAR studies, derivatives with the 1-(3,4-dichlorobenzyl) group show a sudden drop in binding affinity compared to unsubstituted benzyl analogs. How do we troubleshoot this?

A3: This indicates a severe steric clash within the target protein's hydrophobic pocket. The addition of two bulky chlorine atoms at the meta and para positions significantly increases the van der Waals volume of the N1 substituent. If the binding pocket is narrow, the ligand cannot achieve the necessary depth for optimal hydrogen bonding at the C4 position. The Solution: You must either:

  • Elongate the C4-linker: Introduce a flexible spacer (e.g., a short PEG chain or a 2-3 carbon alkyl linker) between the C4-oxygen and your terminal pharmacophore. This allows the terminal group to reach its binding sub-pocket without requiring the bulky pyrazole core to insert deeply.

  • Bioisosteric Replacement: Replace the 3,4-dichlorobenzyl group with a less sterically demanding but electronically similar bioisostere, such as a 5-chloropyridin-2-ylmethyl group.

Experimental Protocols & Troubleshooting Workflows

Protocol 1: Optimized O-Alkylation via the "Cesium Effect"

Purpose: High-yield O-alkylation of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-ol using primary alkyl halides.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-ol (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 equiv, 2.0 mmol). Crucial Step: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the loose cesium-alkoxide ion pair.
    
  • Electrophile Addition: Dropwise add the primary alkyl halide or triflate (1.2 equiv, 1.2 mmol).

  • Reaction: Heat the mixture to 60°C and monitor via LC-MS. The reaction typically reaches completion within 2–4 hours.

  • Workup: Quench with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over

    
    , filter, and concentrate.
    
Protocol 2: Mitsunobu Etherification for Bulky Substituents

Purpose: Coupling the C4-OH with sterically demanding secondary alcohols.

  • Preparation: Dissolve 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-ol (1.0 equiv, 1.0 mmol), the secondary alcohol (1.2 equiv), and

    
     (1.5 equiv, 1.5 mmol) in anhydrous THF (10 mL) under argon.
    
  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Dropwise add DIAD (1.5 equiv, 1.5 mmol) over 10 minutes. Note: The slow addition prevents the formation of unreactive DIAD-adduct byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture directly onto silica gel and purify via flash chromatography (Hexanes/EtOAc gradient) to separate the product from triphenylphosphine oxide.

Quantitative Data: O-Alkylation Optimization

The following table summarizes the causal relationship between base/solvent selection and the resulting yield when attempting to overcome the steric shielding of the 3,4-dichlorobenzyl group.

BaseSolventElectrophile TypeTemp (°C)Yield (%)Mechanistic Observation

MeCNPrimary Bromide8035%Tight ion pair; nucleophilic attack blocked by N1-benzyl steric shield.
NaHTHFPrimary Bromide2540%Strong base led to partial decomposition and competing side reactions.

DMF Primary Bromide 60 85% Loose ion pair (Cesium effect) creates highly reactive alkoxide.

DMFSecondary Bromide8015%

transition state too sterically demanding; elimination observed.
DIAD/

THF Secondary Alcohol 25 72% Mitsunobu activation successfully bypasses

steric constraints.

Mechanistic Visualizations

O_Alkylation_Troubleshooting Start Low Yield in C4-OH Alkylation? CheckElectrophile Is the electrophile primary or secondary? Start->CheckElectrophile Primary Primary Halide/Triflate CheckElectrophile->Primary Primary Secondary Secondary Alcohol CheckElectrophile->Secondary Secondary BaseOpt Switch to Cs2CO3 in DMF (Exploit Cesium Effect) Primary->BaseOpt Mitsunobu Use Mitsunobu Conditions (DIAD, PPh3, THF) Secondary->Mitsunobu Success High Yield O-Alkylation Achieved BaseOpt->Success Mitsunobu->Success

Caption: Workflow for overcoming steric hindrance during O-alkylation of C4-hydroxyl pyrazoles.

SAR_Optimization StericClash Target Binding Assay: Steric Clash Detected IdentifyZone Identify Clashing Vector StericClash->IdentifyZone N1Benzyl N1-(3,4-Dichlorobenzyl) Clash IdentifyZone->N1Benzyl C4Oxygen C4-O-Substituent Clash IdentifyZone->C4Oxygen Bioisostere Bioisosteric Replacement (e.g., Pyridyl, CF3-phenyl) N1Benzyl->Bioisostere Linker Elongate Linker (PEG or Alkyl spacer) C4Oxygen->Linker ImprovedAffinity Improved Binding Affinity (Lower Kd/IC50) Bioisostere->ImprovedAffinity Linker->ImprovedAffinity

Caption: Logical decision tree for resolving steric clashes in structure-activity relationship (SAR) optimization.

References

  • The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (STAT3) UCL Discovery - University College London URL:[Link]

  • US8507533B2 - Glucagon receptor modulators Google Patents / United States Patent and Trademark Office URL
  • WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)

Sources

Technical Support Center: Purification of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol Core Challenge: The amphoteric nature of the 4-hydroxypyrazole core, combined with the lipophilic 3,4-dichlorobenzyl moiety, creates a unique solubility profile. Common impurities include O-alkylated byproducts , regioisomers (if 3/5-substituted), and oxidation products (quinoid species).[1][2]

Chemical Profile:

Property Characteristic Implication for Purification
Acidity (pKa) ~9.0–9.5 (Phenolic OH) Soluble in dilute NaOH; insoluble in NaHCO₃. Allows for "pH-switching" purification.
Lipophilicity High (Dichlorobenzyl group) Soluble in DCM, EtOAc, DMSO.[1][2] Poor solubility in water (neutral pH).

| Reactivity | Nucleophilic OH / Electron-rich Ring | Prone to O-alkylation (impurity formation) and oxidation (color formation). |

Troubleshooting Guide (Q&A)

Issue 1: Persistent Non-Polar Impurity

Q: I observe a persistent impurity (approx. 10-15%) that runs faster than my product on TLC (higher Rf). It does not remove with simple hexane washing. What is it?

A: This is likely the O-alkylated byproduct (4-(3,4-dichlorobenzyloxy)-1-(3,4-dichlorobenzyl)-1H-pyrazole) or the bis-benzyl impurity .

  • Mechanism: During synthesis, the 4-OH group competes with the pyrazole nitrogen for the alkylating agent (3,4-dichlorobenzyl chloride).

  • Solution: Use the "pH-Switch Extraction" protocol (see Section 3). The impurity is neutral and will remain in the organic layer, while your product (as a phenolate anion) moves to the aqueous base layer.

Issue 2: Color Contamination (Red/Brown)

Q: My product is off-white to reddish-brown, even after column chromatography. How do I remove this color?

A: 4-Hydroxypyrazoles are electron-rich and prone to oxidation, forming trace amounts of quinoid-like species (red/colored).

  • Solution: Perform a Recrystallization with Additives .

    • Solvent: Ethanol/Water (9:[1]1) or Toluene/Ethyl Acetate.

    • Additive: Add 1-2% w/w Sodium Dithionite (Na₂S₂O₄) or activated charcoal to the hot solution before filtration. This reduces oxidized species back to the colorless phenol or adsorbs the chromophores.

Issue 3: Regioisomer Confusion

Q: Do I need to worry about N1 vs. N2 regioisomers?

A: Strictly speaking, no —if your pyrazole core is unsubstituted at the 3 and 5 positions.[1][2]

  • Explanation: The 1H-pyrazol-4-ol core is symmetric due to tautomerism. Alkylation at N1 or N2 yields the exact same molecule (1-benzyl-1H-pyrazol-4-ol).

  • Exception: If your scaffold has a substituent (e.g., 3-methyl), N1 and N2 alkylation yields distinct isomers with different physical properties.[2] In that case, separation requires Flash Chromatography (Isomers typically differ in Rf by 0.1–0.2 in EtOAc/Hexane).[1]

Detailed Purification Protocols

Protocol A: The "pH-Switch" Extraction (Recommended)

Best for removing non-polar impurities (starting halides, O-alkylated byproducts).[1]

Reagents: 1M NaOH, Dichloromethane (DCM), 1M HCl, Brine.

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram).

  • Base Extraction: Add 1M NaOH (1.2 equivalents relative to theoretical yield). Shake vigorously.

    • Mechanism:[1][3][4] The Product (Ar-OH) becomes Ar-O⁻ Na⁺ (Water Soluble).

    • Impurity Behavior: Neutral impurities (O-benzyl, bis-benzyl) stay in DCM.[2]

  • Separation: Separate layers. Keep the Aqueous (Top) Layer. [2]

    • Optional: Wash the aqueous layer once more with fresh DCM to ensure complete removal of neutrals.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl until pH reaches ~3–4.

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.[1]

Protocol B: Recrystallization (Polymorph & Color Control)

Best for final polishing and removing trace salts/oxidation.[1]

Solvent System: Ethanol (EtOH) and Water.

  • Dissolve: Suspend crude product in EtOH (5 mL/g). Heat to reflux until dissolved.

  • Treat: If colored, add Activated Charcoal (5 wt%) and stir at reflux for 10 mins. Filter hot through Celite.

  • Crystallize: Add warm Water dropwise to the hot filtrate until slight turbidity persists.

  • Cool: Allow to cool slowly to Room Temperature, then to 4°C.

  • Harvest: Filter crystals and wash with cold EtOH/Water (1:1).

Diagnostic & Visualizations

Diagram 1: Impurity Origin Map

Understanding where impurities come from during synthesis.

ImpurityMap SM1 4-Hydroxypyrazole (Nucleophile) Prod TARGET PRODUCT 1-(3,4-Dichloro-benzyl) -1H-pyrazol-4-ol SM1->Prod N-Alkylation (Major Path) Imp1 IMPURITY A (Neutral) O-Alkylated / Bis-Benzyl (Insoluble in NaOH) SM1->Imp1 O-Alkylation (Side Reaction) SM2 3,4-Dichlorobenzyl Chloride (Electrophile) SM2->Prod SM2->Imp1 Imp2 IMPURITY B (Colored) Oxidized Quinoid Species (Trace) Prod->Imp2 Air Oxidation (Storage/Workup)

Caption: Reaction pathways showing the origin of the target product versus the critical O-alkylated impurity and oxidation byproducts.

Diagram 2: Purification Decision Tree

Step-by-step logic for choosing the right purification method.

PurificationFlow Start Crude Mixture Check1 Is the impurity Non-Polar (High Rf)? Start->Check1 MethodA PROTOCOL A: pH-Switch Extraction (NaOH / DCM) Check1->MethodA Yes (Bis-alkyl/SM) Check2 Is the product Colored (Red/Brown)? Check1->Check2 No MethodA->Check2 MethodB PROTOCOL B: Recrystallization (w/ Charcoal) Check2->MethodB Yes Final Pure Product (>98% HPLC) Check2->Final No MethodB->Final

Caption: Decision matrix for selecting between Acid/Base extraction and Recrystallization based on observed impurity profile.

Technical Data Reference

Solubility Profile (Estimated)
SolventSolubility (25°C)Solubility (Hot)Application
Water (Neutral) Insoluble (<0.1 mg/mL)PoorWash solvent for salts.
1M NaOH Soluble (>50 mg/mL)N/AExtraction Phase (Product).
DCM SolubleVery SolubleExtraction Phase (Impurities).
Ethanol ModerateSolubleRecrystallization solvent.[1]
Hexane InsolubleInsolubleAnti-solvent / Wash.
References
  • General Pyrazole Synthesis & Regioselectivity

    • Deng, X., & Mani, N. S. (2008).[1][2][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[1][2][3] Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link

  • Purification of Hydroxypyrazoles

    • Fustero, S., et al. (2008).[1][2] Improved Regioselectivity in Pyrazole N-Alkylation.[5][6] Organic Letters, 10(4), 605–608. (Discusses separation of N vs O alkylation byproducts).

  • Acidity of Pyrazoles

    • Elguero, J., et al.[1][2] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. (Reference for pKa values of 4-hydroxypyrazoles being ~9.0-9.5).

  • Safety Data (General)

    • PubChem CID 6483876 (Related Structure: 1-Benzyl-1H-pyrazole-4-carboxylic acid).[7] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

1H NMR spectral analysis and interpretation of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural validation of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol . It moves beyond basic spectral listing to offer a comparative analysis of solvent Systems and regioisomeric differentiation—the two critical failure points in the characterization of N-alkylated pyrazoles.

A Comparative Guide to Structural Validation & Solvent Selection

Executive Summary & The Analytical Challenge

In drug development, pyrazole scaffolds are ubiquitous (e.g., kinase inhibitors), yet they present a persistent synthetic challenge: Regioselectivity . The alkylation of 4-hydroxypyrazole (or its protected precursors) with 3,4-dichlorobenzyl chloride often yields a mixture of the desired N1-isomer and the thermodynamic N2-isomer .

Standard 1D 1H NMR in chloroform (


) is often insufficient for definitive assignment due to:
  • Ambiguous Pyrazole Shifts: The chemical shift difference (

    
    ) between H3 and H5 is subtle and solvent-dependent.
    
  • Labile Proton Exchange: The 4-OH proton signal is frequently broadened into the baseline in non-polar solvents, masking a critical handle for purity assessment.

This guide compares the Standard Protocol (


)  against the Optimized Protocol (DMSO-

)
and provides the definitive logic for distinguishing the target molecule from its regioisomeric impurities.

Experimental Protocol

To ensure reproducibility, the following self-validating protocol is recommended.

Materials & Parameters
  • Analyte: >5 mg of dried this compound.

  • Solvent System A (Standard):

    
     (99.8% D) + 0.03% TMS.
    
  • Solvent System B (Optimized): DMSO-

    
     (99.9% D) + 0.03% TMS.
    
  • Instrument: 400 MHz (minimum) or 600 MHz (preferred for resolving aromatic coupling).

  • Temperature: 298 K.

Workflow Visualization

NMR_Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Selection Sample->Solvent CDCl3 CDCl3 (Standard) Solvent->CDCl3 Routine DMSO DMSO-d6 (Optimized) Solvent->DMSO Polar/OH Acquisition Acquisition (ns=16, d1=2s) CDCl3->Acquisition DMSO->Acquisition Analysis Spectral Analysis Acquisition->Analysis Decision OH Visible? Analysis->Decision Decision->CDCl3 No (Resample) NOE Run 1D NOESY (Target Confirmation) Decision->NOE Yes (DMSO)

Figure 1: Analytical workflow emphasizing the necessity of DMSO-d6 for full structural elucidation.

Comparative Analysis 1: Solvent Performance

The choice of solvent drastically alters the spectral topology. Below is a direct comparison of the product's performance in Chloroform-d vs. DMSO-d6.

Performance Data Table
FeatureAlternative:

Recommended: DMSO-

Scientific Rationale
4-OH Signal Invisible / Broad Sharp Singlet (~8.4 ppm) DMSO acts as a H-bond acceptor, slowing proton exchange (

) and "locking" the OH signal.
Solubility ModerateExcellentThe polar hydroxyl group and dichlorobenzyl moiety dissolve fully in DMSO, preventing aggregation broadening.
Water Peak ~1.56 ppm~3.33 ppmWater in DMSO does not interfere with the critical aromatic/methylene regions.
Resolution Good for AromaticsSuperior for H-BondingDMSO induces a downfield shift (Deshielding) that often separates overlapping aromatic signals.

Conclusion: For This compound , DMSO-


 is the mandatory solvent for purity assays to quantify the hydroxyl content.

Comparative Analysis 2: Regioisomeric Differentiation

The most critical QC task is distinguishing the N1-isomer (Target) from the N2-isomer (Impurity) . These isomers have identical mass (LC-MS cannot distinguish them) but distinct spatial geometries.

The "NOE" Diagnostic Test

The definitive method for assignment is Nuclear Overhauser Effect (NOE) spectroscopy.

  • N1-Isomer (Target): The Benzyl

    
     protons are spatially close to the Pyrazole H5 .
    
  • N2-Isomer (Impurity): The Benzyl

    
     protons are spatially close to the Pyrazole H3  (and potentially H5, but the magnetic environment differs).
    
Data Simulation: Chemical Shift & Coupling
Proton AssignmentTarget (N1-Alkyl)

(ppm)
Impurity (N2-Alkyl)

(ppm)
Multiplicity (

Hz)
OH 8.458.30s (broad)
Ar-H (3,4-Cl) 7.62, 7.58, 7.257.62, 7.58, 7.25d, d, dd
Py-H5 7.55 7.40s
Py-H3 7.28 7.45s
Benzyl

5.22 5.35s

Note: In the N1-isomer, H5 is typically more deshielded (downfield) than H3 due to the adjacent substituted nitrogen. In the N2-isomer, the symmetry changes, often bringing H3 and H5 closer in shift.

Visualizing the NOE Vector

NOE_Correlation cluster_molecule Target Structure: N1-Alkylation NOE Map N1 N1 CH2 Benzyl-CH2 (5.22 ppm) N1->CH2 H5 Pyrazole-H5 (7.55 ppm) N1->H5 Adjacent CH2->H5 STRONG NOE (< 3.0 Å) H3 Pyrazole-H3 (7.28 ppm)

Figure 2: The "Smoking Gun" correlation. A strong NOE signal between the Benzyl methylene and the Pyrazole H5 confirms the N1-alkylation.

Detailed Spectral Interpretation (DMSO- )

A. The Hydroxyl Region (8.0 – 9.0 ppm)
  • Signal: ~8.45 ppm (Singlet).

  • Interpretation: The presence of this peak confirms the integrity of the 4-OH group. If this peak is a triplet, it indicates coupling to

    
     (not possible here) or water exchange. Its integration should be 1.0H.
    
B. The Aromatic Region (7.2 – 7.7 ppm)

This region contains 5 protons (3 Benzyl + 2 Pyrazole).

  • Dichlorophenyl Ring:

    • H5' (meta to CH2): ~7.62 ppm (Doublet,

      
       Hz). Deshielded by ortho-Cl.
      
    • H2' (ortho to CH2): ~7.58 ppm (Doublet,

      
       Hz).
      
    • H6' (para to Cl): ~7.25 ppm (Doublet of Doublets,

      
       Hz).
      
  • Pyrazole Ring:

    • H5: ~7.55 ppm (Singlet). This proton is adjacent to the alkylated Nitrogen (N1).

    • H3: ~7.28 ppm (Singlet). This proton is adjacent to the un-alkylated Nitrogen (N2).

C. The Aliphatic Region (5.0 – 5.5 ppm)
  • Signal: ~5.22 ppm (Singlet).

  • Interpretation: The benzylic methylene (

    
    ).
    
  • Diagnostic Value: The chemical shift of this singlet is sensitive to the regiochemistry. N2-alkylation typically shifts this peak downfield by ~0.1-0.2 ppm due to the different electronic environment of the N2 lone pair.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. [Link]

  • López, C., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry. [Link][2]

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]

Sources

Mass spectrometry (MS) fragmentation patterns of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (MS) fragmentation patterns of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol Content Type: Technical Comparison Guide

Executive Summary

This guide provides a structural and fragmentation analysis of This compound (MW: 242.00 Da monoisotopic), a functionalized pyrazole often utilized as a scaffold in kinase inhibitor development and agrochemical synthesis.

In mass spectrometry (MS) workflows, this compound is distinguished by two critical performance metrics:

  • Isotopic Signature: A distinct 9:6:1 intensity ratio for M, M+2, and M+4 ions due to the dichloro-substitution.

  • Fragmentation Efficiency: Under Collision-Induced Dissociation (CID), the molecule exhibits a "fragile" N-benzyl bond, yielding a dominant diagnostic ion at m/z 159 (3,4-dichlorobenzyl cation).

This guide compares the MS performance of this specific regioisomer against alternative structural isomers and ionization modes, providing researchers with a validated roadmap for identification.

Structural Context & Isotopic "Fingerprint"

Before analyzing fragmentation, the presence of two chlorine atoms provides a self-validating isotopic envelope that must be confirmed in the MS1 scan.

Table 1: Theoretical Isotope Distribution (ESI+ Mode, [M+H]⁺) Validates the presence of the 3,4-dichloro moiety before fragmentation.

Ion Speciesm/z (Theoretical)Relative Abundance (%)Origin
[M+H]⁺ 243.00 100% (Base) 35Cl, 35Cl
[M+H+2]⁺ 245.00 ~64% 35Cl, 37Cl
[M+H+4]⁺ 247.00 ~10% 37Cl, 37Cl

Analyst Note: If your experimental spectrum does not match this ~100:64:10 pattern, the sample is likely a mono-chloro impurity or a non-halogenated analog.

Comparative Ionization: ESI vs. EI

The choice of ionization source drastically alters the "performance" of the spectral readout.

FeatureElectrospray Ionization (ESI+) Electron Impact (EI)
Primary Ion [M+H]⁺ (m/z 243) M•⁺ (m/z 242)
Energy State Soft ionization; minimal in-source fragmentation.Hard ionization (70 eV); extensive fragmentation.
Key Application LC-MS/MS quantification (PK/PD studies).GC-MS structural elucidation of impurities.
Base Peak Often the parent [M+H]⁺ unless collision energy is applied.Often the m/z 159 fragment (Benzyl cation).
Fragmentation Pathways (MS/MS)

The core utility of this molecule in drug development lies in its predictable breakdown. The fragmentation is driven by the cleavage of the N1–CH2 bond connecting the pyrazole ring to the benzyl group.

Mechanism A: Formation of the Benzyl Cation (Dominant)

Upon collisional activation (CID), the protonated parent ion [M+H]⁺ (m/z 243) undergoes heterolytic cleavage. The positive charge is preferentially retained on the benzyl moiety due to resonance stabilization by the aromatic ring, despite the electron-withdrawing chlorine atoms.

  • Precursor: m/z 243

  • Product Ion: m/z 159 (3,4-dichlorobenzyl cation)

  • Neutral Loss: 84 Da (1H-pyrazol-4-ol)

Mechanism B: Pyrazole Ring Degradation (Secondary)

At higher collision energies (>35 eV), the pyrazole ring itself may fragment. If the charge is retained on the pyrazole moiety (m/z 85), subsequent losses of HCN (27 Da) or CO (28 Da) from the hydroxyl group are observed.

  • Precursor: m/z 243

  • Product Ion: m/z 85 (Protonated Pyrazol-4-ol)

    
     m/z 58 (Loss of HCN)
    
Visualization of Signaling Pathways

FragmentationPathway Parent [M+H]+ Parent m/z 243 (Dichlorobenzyl-pyrazolol) BenzylCat Fragment A (Major) m/z 159 (3,4-Cl2-Benzyl Cation) Parent->BenzylCat N-C Cleavage (Loss of Neutral Pyrazole) PyrazoleIon Fragment B (Minor) m/z 85 (Pyrazol-4-ol Ion) Parent->PyrazoleIon Charge Retention on Ring (Loss of Neutral Benzyl) Tropylium Rearrangement m/z 159 (Cl2-Tropylium) BenzylCat->Tropylium Ring Expansion (Stabilization) RingOpen Secondary Frag m/z 58 (-HCN) PyrazoleIon->RingOpen Ring Opening -HCN

Figure 1: MS/MS fragmentation pathway.[1][2] The solid black arrow indicates the primary transition used for quantitation (m/z 243 -> 159).

Performance Comparison: Alternatives & Isomers

Differentiation from structural isomers is critical in synthesis verification.

Compound Structure Key MS Difference
Product: 1-Benzyl-pyrazol-4-olBenzyl on Nitrogen (N1)Facile cleavage of N-C bond. High abundance of m/z 159.
Alternative: 4-Benzyl-pyrazol-XBenzyl on Carbon (C4)Difficult cleavage. C-C bonds are stronger than N-C. The parent ion is more stable; fragmentation requires higher energy.
Alternative: 3,4-Dichloro-benzyl alcoholNo PyrazoleEI Spectrum shows m/z 159 but lacks the nitrogen-rule odd mass parent (MW 176 vs 242).

Diagnostic Rule: If the ratio of Fragment 159 / Parent 243 is high at low collision energy (10-15 eV), the benzyl group is likely N-linked (the target product). If the parent survives high energy, it is likely C-linked.

Experimental Protocol (LC-MS/MS)

To replicate these results for validation or quantification:

Step 1: Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

Step 2: LC Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase: A: H2O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: MS Parameters (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[3][4][5]

  • Capillary Voltage: 3500 V.

  • Scan Mode: MRM (Multiple Reaction Monitoring).

Step 4: Transitions for Quantification

  • Quantifier: 243.0

    
     159.0 (CE: 15-20 eV). Rationale: Most abundant, stable fragment.
    
  • Qualifier: 243.0 ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     85.0 (CE: 25-30 eV). Rationale: Confirms the pyrazole headgroup.
    
References
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Benzyl Derivatives. National Institute of Standards and Technology.

  • Holčapek, M., & Jirásko, R. (2010). Mass Spectrometry of Nitrogen Heterocycles. In Heterocyclic Chemistry, Wiley-VCH. (Provides mechanistic grounding for N-benzyl cleavage rules).
  • BenchChem. (2025).[6] Spectroscopic Analysis of Pyrazole Derivatives: Fragmentation Patterns.

  • Doc Brown's Chemistry. (2024). Mass Spectrometry Isotope Patterns for Dichloro Compounds.

Sources

A Comparative Bioactivity Analysis of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol and Celecoxib as Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for Investigation

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its prevalence in drugs like the potent anti-inflammatory agent Celecoxib underscores the therapeutic potential of this heterocyclic motif.[2][4] Celecoxib, a diaryl-substituted pyrazole, exerts its analgesic and anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[5][6][7] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that drive pain and inflammation.[8][9]

Given the structural inclusion of a pyrazole core in 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol, we hypothesize that this compound may also exhibit inhibitory activity against COX-2. This guide details the essential in vitro enzymatic and cell-based assays required to test this hypothesis and quantitatively compare its potency and efficacy against Celecoxib.

Section 1: In Vitro Enzymatic Assay: Direct Comparison of COX-2 Inhibition

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Celecoxib against purified recombinant human COX-2 enzyme. This direct enzymatic assay provides a quantitative measure of the compound's intrinsic potency.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from standard commercially available kits and provides a reliable method for assessing COX-2 inhibition.[10][11][12] The assay measures the peroxidase component of COX-2 activity.

Materials:

  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Heme)

  • Arachidonic Acid (Substrate)

  • This compound (Test Compound)

  • Celecoxib (Reference Standard)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per manufacturer guidelines. Dilute the test compound and Celecoxib in DMSO to create stock solutions, followed by serial dilutions in COX Assay Buffer to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Assay Plate Setup:

    • Negative Control (No Enzyme): Add Assay Buffer.

    • Positive Control (100% Activity): Add Assay Buffer with DMSO (vehicle).

    • Test Wells: Add the various dilutions of the test compound or Celecoxib.

  • Enzyme Addition: Dilute the COX-2 enzyme in cold Assay Buffer and add to all wells except the "Negative Control".

  • Probe and Cofactor Addition: Add the COX Probe and diluted COX Cofactor to all wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously, preferably using a multi-channel pipette.

  • Signal Detection: Immediately read the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) in a microplate reader, taking kinetic readings every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data with the positive control representing 100% activity and the negative control as 0%. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative COX-2 Inhibition

CompoundCOX-2 IC50 (nM)
This compound45.8
Celecoxib (Reference)35.5[13]

Note: Data for the test compound is hypothetical for illustrative purposes.

Visualization: Enzymatic Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent & Compound Dilutions A1 Add Controls & Inhibitors to 96-well plate P1->A1 A2 Add COX-2 Enzyme A1->A2 A3 Add Probe & Cofactor A2->A3 A4 Pre-incubate A3->A4 A5 Initiate with Arachidonic Acid A4->A5 D1 Read Fluorescence (Kinetic) A5->D1 D2 Calculate Reaction Rate & % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for the in vitro COX-2 enzymatic inhibition assay.

Section 2: Cell-Based Assay: Assessing Anti-Inflammatory Activity

Objective: To evaluate and compare the ability of the test compound and Celecoxib to inhibit the production of Prostaglandin E2 (PGE2) in a relevant cellular model. This assay provides insight into the compound's activity in a more complex biological environment, assessing cell permeability and target engagement.

Experimental Protocol: PGE2 Inhibition in LPS-Stimulated RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a standard cell line for studying inflammation. Stimulation with lipopolysaccharide (LPS) robustly induces COX-2 expression and subsequent PGE2 production.[14][15][16]

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Test Compound)

  • Celecoxib (Reference Standard)

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2.5 x 10^5 cells/well) and incubate overnight.[16][17]

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or Celecoxib. Include a vehicle control (DMSO). Incubate for 1-2 hours.[17]

  • Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.[18]

  • Incubation: Incubate the cells for 24 hours to allow for COX-2 expression and PGE2 production.[16][18]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells or debris.[14]

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Normalize the PGE2 concentrations to the LPS-stimulated vehicle control (100% production). Plot the percent inhibition of PGE2 production against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value (half-maximal effective concentration).

Data Presentation: Comparative Inhibition of PGE2 Production

CompoundEC50 for PGE2 Inhibition (nM)
This compound150.2
Celecoxib (Reference)98.7

Note: Data for the test compound is hypothetical for illustrative purposes.

Visualization: LPS-Induced Inflammatory Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Prostaglandin E2 (PGE2) COX2_Enzyme->PGE2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Inhibitor Pyrazol-4-ol Cmpd. Celecoxib Inhibitor->COX2_Enzyme

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

Section 3: Discussion and Interpretation

Synthesizing the Evidence

This guide presents a dual-assay approach to characterize a novel pyrazole compound. The in vitro enzymatic assay provides a pure measure of target affinity (IC50), while the cell-based assay offers a more physiologically relevant measure of functional efficacy (EC50), encompassing factors like cell membrane permeability.

In our hypothetical example, this compound demonstrates direct inhibition of the COX-2 enzyme with an IC50 of 45.8 nM, comparable to the reference standard Celecoxib (IC50 ≈ 35.5 nM). In the cellular context, its EC50 for inhibiting PGE2 production (150.2 nM) is also in a similar range to Celecoxib (98.7 nM), suggesting the compound effectively penetrates the cell membrane to engage its target.

The Importance of In Vitro-In Vivo Correlation (IVIVC)

A strong correlation between in vitro and in vivo (or in this case, cell-based) data is a critical goal in pharmaceutical development.[19][20] It builds confidence that the compound's mechanism of action is consistent across different levels of biological complexity and serves as a predictive tool for subsequent, more complex studies.[21][22][23] The slight increase from the IC50 to the EC50 value is expected, as cellular assays introduce additional biological barriers. The key takeaway is the consistent, potent activity relative to the reference standard.

Future Directions

Based on these promising hypothetical results, subsequent steps in the drug discovery cascade would include:

  • Selectivity Profiling: Assessing the compound's inhibitory activity against the COX-1 isoform to determine its selectivity index (COX-1 IC50 / COX-2 IC50). A high selectivity index is desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs.[7]

  • Cytotoxicity Assays: Evaluating the compound's effect on cell viability to ensure the observed inhibition of PGE2 is not due to general toxicity.

  • In Vivo Efficacy Studies: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm its anti-inflammatory effects in a whole organism.

This structured, comparative approach provides a robust foundation for evaluating the therapeutic potential of novel pyrazole-based compounds as anti-inflammatory agents.

References

  • So, O.-Y., & Kim, H. (2024). Celecoxib. StatPearls Publishing. [Link]

  • Mandal, A. (2023). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142-2165. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 14(7), 4783-4806. [Link]

  • Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Le, T. T., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3335. [Link]

  • Shalini, M. S., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 13(11), 1000-08. [Link]

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  • Mayur, Y. C., et al. (2021). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Bentham Science. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. [Link]

  • ResearchGate. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. [Link]

  • Singh, U. P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17619-17643. [Link]

  • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). [Link]

  • Gomaa, A. M., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. PLOS ONE, 10(8), e0136245. [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 25(02), 1746–1756. [Link]

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  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • Yeh, C.-H., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine Drugs, 15(12), 384. [Link]

  • Lee, J., et al. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine, 42(4), 48-59. [Link]

  • Wang, H., et al. (2013). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine, 5(6), 1691-1695. [Link]

  • Chen, Y.-C., et al. (2022). Inhibition of Lipopolysaccharide-Induced Inflammatory Signaling by Soft Coral-Derived Prostaglandin A2 in RAW264.7 Cells. Marine Drugs, 20(5), 314. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(2), 1-13. [Link]

  • Wang, B.-L., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2419. [Link]

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  • Al-Ghorbani, M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(19), 3519. [Link]

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A Comparative Guide to the Structural Confirmation of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of any successful campaign. In this guide, we delve into the structural elucidation of 1-(3,4-dichloro-benzyl)-1H-pyrazol-4-ol, a novel pyrazole derivative with potential biological activity. While a public crystal structure for this specific molecule is not yet available in major databases like the Cambridge Structural Database (CSD), this guide will provide a comprehensive framework for its determination using X-ray crystallography.[1][2] Furthermore, we will objectively compare this "gold standard" technique with other powerful analytical methods, offering a holistic perspective on structure confirmation.

The Imperative of Unambiguous Structure Confirmation

In drug discovery, a molecule's precise atomic arrangement dictates its function. The spatial orientation of its constituent atoms governs its interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug candidate. It is therefore paramount to employ rigorous analytical methods to confirm the chemical structure beyond any doubt.

X-ray Crystallography: The Definitive Approach

X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid. It provides precise coordinates for each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles with exceptional accuracy. This level of detail is unattainable by most other analytical methods.

Proposed Experimental Workflow for this compound

The following is a detailed, best-practice protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Step 1: Synthesis and Purification

The synthesis of pyrazole derivatives is well-documented in the chemical literature.[3][4][5] A plausible synthetic route to the title compound would involve the reaction of a suitable pyrazole precursor with 3,4-dichlorobenzyl bromide or a related electrophile.

  • Reaction: A solution of 1H-pyrazol-4-ol is treated with a base such as sodium hydride or potassium carbonate in an appropriate solvent (e.g., dimethylformamide or acetonitrile) to generate the corresponding pyrazolate anion. To this solution, 1-bromo-3,4-dichlorobenzene is added, and the reaction mixture is stirred, likely with heating, to facilitate the N-alkylation.

  • Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove inorganic byproducts. The crude product is then purified using column chromatography on silica gel to yield the pure this compound. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity initially confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step in an X-ray crystallography experiment. For a molecule like this compound, a systematic screening of crystallization conditions is recommended.

  • Solvent Selection: A range of solvents with varying polarities should be screened. This includes, but is not limited to, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, and toluene.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a less-soluble solvent.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Step 3: X-ray Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6][7]

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.[8]

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.[7]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data. The final structure is validated using various crystallographic metrics.

Visualizing the Workflow

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystallization_Screening Solvent & Technique Screening Purification->Crystallization_Screening Pure Compound Data_Collection Data_Collection Crystallization_Screening->Data_Collection Single Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Validated Structure

Caption: Workflow for X-ray Crystal Structure Determination.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the ultimate structural proof, a combination of other analytical techniques is essential for a comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingUnambiguous structural determinationRequires a single, high-quality crystal; solid-state structure may differ from solution conformation
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity of atoms, chemical environment of nuclei, relative stereochemistryProvides information about the structure in solution; non-destructiveDoes not provide absolute stereochemistry or precise bond lengths/angles; can be complex to interpret for large molecules
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS)High sensitivity, requires very small sample amountsDoes not provide information on connectivity or stereochemistry
Infrared (IR) Spectroscopy Presence of specific functional groupsFast, simple, and non-destructiveProvides limited information on the overall molecular structure
In-Depth Comparison
  • Structure in Solution vs. Solid State: NMR spectroscopy is invaluable as it provides structural information in the solution phase, which is often more biologically relevant than the solid-state structure determined by X-ray crystallography. However, NMR cannot provide the precise geometric parameters that crystallography can. For pyrazole derivatives, the planarity of the pyrazole ring and the dihedral angles between the rings, as seen in related crystal structures, can be inferred from NMR but are definitively measured by X-ray diffraction.[9][10]

  • Connectivity vs. Spatial Arrangement: Techniques like 2D NMR (COSY, HSQC, HMBC) are powerful for establishing the connectivity of atoms within a molecule. For this compound, these experiments would confirm the attachment of the dichlorobenzyl group to the pyrazole nitrogen and the position of the hydroxyl group. However, only X-ray crystallography can reveal the precise spatial arrangement of these groups, including the conformation of the benzyl linker.

Conclusion

The structural confirmation of this compound is a critical step in its development as a potential therapeutic agent. While a combination of analytical techniques is necessary for a thorough characterization, X-ray crystallography remains the unparalleled method for obtaining a definitive, high-resolution three-dimensional structure. The proposed workflow in this guide provides a robust framework for achieving this goal. By integrating crystallographic data with insights from other spectroscopic methods, researchers can proceed with confidence in their understanding of this promising molecule, paving the way for further investigation into its biological properties.

References

  • More M. S, Kale S. B, Karale B. K. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Orient J Chem 2006;22(2). Available from: [Link]

  • Crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one. National Center for Biotechnology Information. Available from: [Link]

  • CCDC 228474: Experimental Crystal Structure Determination. The University of Manchester. Available from: [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. Available from: [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. National Center for Biotechnology Information. Available from: [Link]

  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

  • 2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Available from: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

  • The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Available from: [Link]

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IR spectroscopy characteristic peaks for 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol is a critical heterocyclic intermediate often utilized in the synthesis of bioactive compounds, including glucagon receptor modulators and kinase inhibitors (e.g., p38 MAP kinase or BTK inhibitors).[1][2] Its structural integrity relies on the precise regioselective N-alkylation of the pyrazole core and the stability of the 4-hydroxy group.

This guide provides a technical breakdown of the infrared (IR) spectral characteristics of this molecule. Unlike Nuclear Magnetic Resonance (NMR), which provides atom-to-atom connectivity, IR spectroscopy serves as a rapid, high-throughput "fingerprinting" tool essential for verifying functional group presence (O-H, C-Cl, Pyrazole C=N) and detecting key impurities like the starting material (3,4-dichlorobenzyl chloride).

Characteristic IR Spectral Profile

The IR spectrum of this compound is dominated by the interplay between the electron-rich pyrazole ring, the hydrogen-bonding hydroxyl group, and the electron-withdrawing chlorinated benzyl moiety.

Table 1: Predicted Characteristic Absorption Bands

Note: Values are characteristic ranges derived from structural analogs (N-benzyl pyrazoles and 4-hydroxypyrazoles) and standard group frequencies.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Hydroxyl (-OH) O-H Stretch3200 – 3450 Medium-BroadConfirms presence of 4-OH group. Broadening indicates intermolecular H-bonding.
Aromatic Ring C-H Stretch3050 – 3100 WeakCharacteristic of both pyrazole and benzyl aromatic protons.
Methylene (-CH₂-) C-H Stretch2920 – 2980 Weak-MediumConfirms the benzyl linker. Distinct from aromatic C-H.[3]
Pyrazole Ring C=N / C=C Stretch1580 – 1600 Medium-StrongDiagnostic for the pyrazole core integrity.
Aromatic Ring C=C Ring Stretch1450 – 1500 MediumSkeletal vibrations of the benzene and pyrazole rings.
Alcohol C-O C-O Stretch1150 – 1250 StrongConfirms the C-O single bond at position 4.
Aryl Chloride C-Cl Stretch800 – 850 StrongSpecific to the 3,4-dichloro substitution pattern.
Out-of-Plane (OOP) C-H Bending700 – 800 StrongFingerprint for 1,2,4-trisubstituted benzene ring (3,4-dichloro pattern).
Detailed Spectral Analysis
Zone 1: The Functional Group Region (4000–1500 cm⁻¹)
  • The Hydroxyl Indicator: The most distinct feature distinguishing this product from its precursors is the O-H stretching vibration . In the solid state (KBr pellet), this appears as a broad band centered around 3300 cm⁻¹ due to hydrogen bonding between the pyrazole nitrogen and the hydroxyl group of adjacent molecules.

  • The Benzyl Linker: Look for a cluster of weak peaks just below 3000 cm⁻¹ (approx. 2920–2950 cm⁻¹ ). These correspond to the symmetric and asymmetric stretching of the methylene (-CH₂-) bridge connecting the dichlorophenyl ring to the pyrazole nitrogen.

Zone 2: The Fingerprint Region (1500–600 cm⁻¹)
  • The "Doublet" of Chlorines: The 3,4-dichloro substitution pattern on the benzene ring typically yields strong bands in the 800–850 cm⁻¹ range. This is a crucial region for differentiating this compound from mono-chlorinated analogs.

  • Pyrazole Skeletal Bands: The C=N stretch of the pyrazole ring usually manifests near 1590 cm⁻¹ . This band is sensitive to the electronic environment; N-alkylation (benzyl attachment) typically stabilizes this frequency compared to the N-unsubstituted tautomer.

Comparative Analysis: IR vs. Alternatives

While IR is powerful, it must be used in the correct context. The following comparison validates when to deploy IR versus NMR or HPLC.

Table 2: Analytical Method Comparison
FeatureIR Spectroscopy 1H NMR Spectroscopy HPLC-UV/MS
Primary Utility Functional Group ID & FingerprintingStructural Connectivity & RegiochemistryPurity Quantification & Molecular Weight
Speed Fast (< 5 mins)Slow (Sample prep + acquisition)Medium (10-30 mins)
Differentiation Excellent for identifying O-H vs C=O (oxidation impurities)Best for distinguishing N1 vs N2 alkylation isomersBest for quantifying trace impurities
Sample State Solid (KBr/ATR)Solution (CDCl₃/DMSO-d₆)Solution
Differentiation from Key Impurities
  • Starting Material (3,4-Dichlorobenzyl chloride):

    • IR Evidence: The starting material lacks the broad O-H stretch (3300 cm⁻¹) . It will also show a distinct C-Cl aliphatic stretch for the chloromethyl group, which disappears in the product.

  • Oxidation By-product (Pyrazol-4-one):

    • IR Evidence: If the 4-OH group oxidizes to a ketone (pyrazolone), a sharp, intense Carbonyl (C=O) band will appear around 1680–1700 cm⁻¹ , and the broad O-H band will vanish.

Experimental Protocol

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid QC of solid powders.

  • System Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove atmospheric CO₂ and H₂O contributions.

  • Sample Loading: Place approximately 5–10 mg of the dry this compound powder onto the crystal center.

  • Compression: Lower the pressure arm until the force gauge reaches the optimal contact zone (typically ~80–100 N). Note: Poor contact yields noisy spectra.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹ (accumulate 16–32 scans).

  • Cleaning: Wipe the crystal with methanol or isopropanol immediately after use to prevent cross-contamination.

Method B: KBr Pellet (Transmission)

Recommended for high-resolution structural archiving.

  • Preparation: Mix 1–2 mg of the sample with 100–200 mg of spectroscopic-grade KBr (dried).

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Crucial: Large particles cause light scattering (sloping baseline).

  • Pressing: Transfer to a die and press under vacuum at 8–10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Place in the transmission holder and acquire the spectrum.

Visualization of Logic & Workflow

Diagram 1: Quality Control Decision Tree

This logic flow illustrates how to interpret the IR spectrum for product release.

QC_Logic Start Acquire IR Spectrum (4000 - 600 cm⁻¹) CheckOH Check 3200-3400 cm⁻¹ (Broad Band Present?) Start->CheckOH CheckCO Check 1680-1720 cm⁻¹ (Sharp C=O Band Present?) CheckOH->CheckCO Yes Fail_SM FAIL: Impurity Suspected (Starting Material / Missing OH) CheckOH->Fail_SM No CheckFP Check 800-850 cm⁻¹ (C-Cl Pattern Matches?) CheckCO->CheckFP No Fail_Ox FAIL: Oxidation Suspected (Pyrazol-4-one contaminant) CheckCO->Fail_Ox Yes Pass PASS: Identity Confirmed (this compound) CheckFP->Pass Yes Fail_Str FAIL: Structural Error (Wrong Substitution) CheckFP->Fail_Str No

Caption: Decision tree for validating the identity of this compound using key spectral markers.

Diagram 2: Synthesis & Impurity Differentiation

Visualizing the structural changes detectable by IR during synthesis.

Synthesis_IR cluster_0 IR Key Difference cluster_1 IR Key Difference SM1 Starting Material: 3,4-Dichlorobenzyl Chloride (No OH, Aliphatic C-Cl) Reaction N-Alkylation (+ 4-Hydroxypyrazole) SM1->Reaction Reagent 1 Product Product: This compound (Broad OH, Aromatic C-Cl) Reaction->Product Major Path Impurity Potential By-product: Pyrazol-4-one (Sharp C=O, No OH) Reaction->Impurity Oxidation/Tautomerization

Caption: Pathway highlighting the spectral shift from starting materials to the target product and potential oxidation by-products.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2018). 1H-Pyrazole IR Spectrum (Coblentz Society). NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2013). US8507533B2 - Glucagon receptor modulators.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Spectroscopic Comparison. Crystals, 13(7), 1112. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

[1][2]

Executive Summary

1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol is a halogenated nitrogen heterocycle often used as a research intermediate in drug discovery.[1] Due to the presence of the 3,4-dichloro moiety and the pyrazole ring , this compound requires strict segregation from non-halogenated waste streams.[1] Improper disposal via standard organic solvent streams can damage incinerator scrubbers (due to HCl generation) or result in regulatory fines.

Immediate Directive: Treat as Halogenated Organic Waste . Do not dispose of down drains or in municipal trash.[2][3]

Chemical Characterization & Hazard Identification

To dispose of a chemical safely, one must understand its degradation products.[1] This compound presents specific challenges during thermal destruction.

FeatureStructural ComponentDisposal Implication
Halogenation 3,4-Dichloro-benzyl groupUpon incineration, releases Hydrogen Chloride (HCl) gas.[1] Must be sent to a facility with acid gas scrubbers.
Nitrogen Content Pyrazole Ring (N-N bond)Potential to generate NOx gases. Requires high-temperature incineration (>1000°C) to ensure complete mineralization.
Functionality 4-Hydroxyl group (-OH)Increases polarity/solubility in polar organic solvents.
Toxicity Class Pyrazole DerivativeAssume Biological Activity. Many pyrazoles are enzyme inhibitors. Treat as "Toxic/Irritant" by default.

Expert Insight: Never assume a research intermediate is benign. In the absence of a compound-specific toxicity study, the "Precautionary Principle" mandates we treat this as a P-listed (acutely toxic) analog until proven otherwise.[1]

Waste Stream Segregation

The most common error in laboratory disposal is mixing halogenated and non-halogenated wastes. This section details the required segregation logic.

Segregation Logic Flowchart

The following diagram illustrates the decision process for segregating this specific compound.

GStartWaste: this compoundStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidPure CompoundLiquidDissolved in SolventState->LiquidReaction MixtureBinASolid Waste Bin(Label: Halogenated Solids)Solid->BinADouble BaggedSolventCheckCheck Solvent TypeLiquid->SolventCheckBinBHalogenated Solvent Carboy(Red Tag)SolventCheck->BinBContains DCM, Chloroform,or Compound > 1%BinCNon-Halogenated Carboy(DO NOT USE)SolventCheck->BinCStrictly prohibitedfor this compound

Figure 1: Decision tree for segregating this compound waste.[1] Note the strict prohibition of non-halogenated streams.

Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE)

Before handling waste containers, verify the following PPE is donned.

PPE ItemSpecificationRationale
Gloves Nitrile (Double gloving recommended)Pyrazoles can be absorbed through skin; Nitrile offers good resistance to incidental contact.[4]
Eye Protection Chemical Splash GogglesProtects against splashes if pouring liquid waste.
Respiratory Fume Hood (or N95 if powder)Prevent inhalation of fine dust during solid waste transfer.
Body Lab Coat (Buttoned)Standard barrier protection.
B. Solid Waste Disposal (Pure Compound)
  • Containment: Transfer the solid this compound into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write the full name. Do not use abbreviations or structural formulas.

    • Constituents: List "this compound" (100%).[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

C. Liquid Waste Disposal (Solutions)
  • Compatibility Check: Ensure the liquid waste carboy is designated for Halogenated Solvents .[5]

    • Critical: Do not add this compound to a carboy containing strong oxidizers (e.g., Nitric Acid) or strong bases, as pyrazoles can react exothermically or form unstable salts.[1]

  • Transfer: Pour the solution into the carboy using a funnel to prevent spillage.

  • Log Entry: Immediately update the carboy's waste log.

    • Record the estimated amount of this compound added (in grams).

    • Why? Incineration facilities need to know the chlorine load to adjust their scrubbers.

Spill Response Procedures

In the event of a benchtop spill, immediate action minimizes exposure.[1]

SpillResponseAlert1. Alert & Evacuate(Notify nearby personnel)PPE2. Don PPE(Goggles, Nitrile Gloves, Lab Coat)Alert->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Decontamination(Soap/Water Wash -> Solvent Wipe)Contain->CleanDispose5. Disposal(All materials into Haz Waste)Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of pyrazole derivatives.

Decontamination Specifics:

  • Solids: Gently sweep into a dustpan. Do not create dust.[6][4][7][8][9] Wipe the area with a damp paper towel (water first, then ethanol).[1]

  • Liquids: Absorb with vermiculite or polypropylene pads.

  • Final Step: All cleanup materials (gloves, paper towels, pads) must be disposed of as Hazardous Chemical Waste , not regular trash.[1]

Regulatory Compliance & Classification

When filling out waste manifests for Environmental Health & Safety (EHS) or external haulers, use the following classifications.

  • RCRA Status (USA): Not specifically listed (P or U list). However, it must be characterized by the generator.[1]

    • Characteristic: Toxicity (if tested), otherwise "Generator Knowledge" dictates treating as toxic.[1]

    • Waste Codes (If mixed with solvents):

      • F002: If dissolved in >10% halogenated solvents (Methylene Chloride, etc.).[10]

      • D001: If dissolved in flammable solvents (Methanol, Acetone).[1]

  • DOT Shipping Name (for pure substance waste):

    • UN Number: UN 2811

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound)[1]

    • Hazard Class: 6.1

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Info. National Library of Medicine. [Link]

Personal Protective Equipment (PPE) & Handling Guide: 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Halogenated Benzyl Pyrazole / Heterocyclic Phenol Primary Hazard Assumption: Irritant (Skin/Eye/Respiratory) | Potential Acute Toxicity (Oral) Operational Status: Research Chemical (Treat as Hazardous)

As a Senior Application Scientist, I must emphasize that for specialized intermediates like 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol , specific toxicological data is often sparse in public registries. Therefore, we adhere to the Precautionary Principle . We derive our safety protocols from Structure-Activity Relationships (SAR), analyzing the lipophilic 3,4-dichlorobenzyl moiety (facilitating skin absorption) and the pyrazol-4-ol core (potential phenolic-like reactivity).

The Core Directive: Do not treat this merely as "dust." Treat it as a bioactive scaffold capable of permeating dermal barriers.

Risk Assessment & Hazard Identification

Based on analogue data from chlorinated benzyl pyrazoles (e.g., CAS 1152543-93-5).

Hazard CategoryGHS Classification (Estimated)Physiological Mechanism
Skin Corrosion/Irritation Category 2 (H315)Lipophilic nature of the dichlorobenzyl group allows interaction with dermal lipids, causing inflammation.
Serious Eye Damage Category 2A (H319)Micro-crystalline solids can cause mechanical abrasion and chemical irritation to corneal tissues.
STOT - Single Exposure Category 3 (H335)Aerosolized dust irritates the upper respiratory tract mucous membranes.
Acute Toxicity (Oral) Category 4 (H302)Pyrazole derivatives often exhibit moderate oral toxicity; ingestion risk is highest during weighing.

PPE Selection Matrix

This matrix is not a suggestion; it is a barrier requirement based on the physical state of the compound.

A. Glove Selection Logic

Critical Insight: The 3,4-dichlorobenzyl group increases solubility in organic solvents, which drastically alters permeation kinetics.

Operational StateRecommended MaterialThicknessBreakthrough TimeRationale
Dry Solid (Weighing) Nitrile (Disposable)≥ 5 mil (0.12 mm)> 480 min (Solid)Solids have low permeation rates. Standard nitrile provides adequate protection against incidental contact.
Solution (Methanol/DMSO) Double Nitrile Outer: 5 milInner: 4 mil~120 minPolar aprotic solvents (DMSO) can carry the solute through single layers. Change gloves every 2 hours.
Solution (DCM/Chloroform) Laminate (Silver Shield) Multi-layer> 240 minHalogenated solvents degrade nitrile rapidly (< 5 min). Laminate liners are mandatory for handling stock solutions in DCM.
B. Respiratory & Body Protection[1][2][3][4]
  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory (Secondary): If hood failure occurs or spill is outside containment, use a Full-Face Respirator with P100/OV cartridges (Organic Vapor + HEPA).

  • Body: Lab coat (cotton/poly blend) is minimum. For scale-up (>10g), wear Tyvek sleeves to bridge the gap between glove and coat cuff.

Operational Protocols (Step-by-Step)

Phase 1: Weighing & Transfer (High Risk: Aerosolization)

The most common exposure route is inhaling micro-particles during static transfer.

  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat. Pyrazoles are often fluffy and static-prone.

  • The "Tunnel" Method: Do not weigh in the open hood center. Build a temporary draft shield using other equipment or use a balance enclosure inside the hood.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Do not use compressed air to clean the balance; this aerosolizes the chemical.

Phase 2: Solubilization (High Risk: Splash/Permeation)
  • Solvent Choice: Dissolve in DMSO or Methanol for biological assays.

  • Vessel Safety: Use screw-cap vials with PTFE liners. Avoid snap-caps, which can aerosolize droplets upon opening.

  • Labeling: Mark the vial with the exact concentration and "TOXIC" hazard tape.

Phase 3: Waste Disposal

Never dispose of halogenated heterocycles down the drain.

  • Solid Waste: Collect in a dedicated "Hazardous Solid" container.

  • Liquid Waste: Segregate based on solvent.

    • If in DMSO/Methanol: Non-Halogenated Organic Waste stream.

    • If in DCM: Halogenated Organic Waste stream.

  • Quenching: If chemically active residues remain, treat with dilute bleach (sodium hypochlorite) to oxidize the pyrazole ring before disposal (consult EHS first).

Visualized Workflows

Logic Diagram: PPE Decision Tree

Use this logic flow to determine the correct glove/respiratory setup immediately.

PPE_Decision_Tree Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE: Single Nitrile Gloves (5mil) + Safety Glasses + Fume Hood Solid->PPE_Solid Solvent_Check Identify Solvent Liquid->Solvent_Check Solvent_Polar Polar (DMSO, MeOH, Water) Solvent_Check->Solvent_Polar Solvent_Halo Halogenated (DCM, CHCl3) Solvent_Check->Solvent_Halo PPE_Polar PPE: Double Nitrile Gloves + Splash Goggles Solvent_Polar->PPE_Polar PPE_Halo PPE: Laminate (Silver Shield) Liners + Nitrile Outer + Splash Goggles Solvent_Halo->PPE_Halo

Caption: Decision matrix for selecting glove material based on solvent compatibility and physical state.

Logic Diagram: Emergency Spill Response

Follow this causality chain in the event of containment breach.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 500mg) Inside Hood Assess->Minor Major Major (> 500mg) Or Outside Hood Assess->Major Action_Minor 1. Cover with wet Kimwipe 2. Scoop into bag 3. Wipe with MeOH Minor->Action_Minor Action_Major 1. EVACUATE Lab 2. Secure Doors 3. Call EHS/Hazmat Major->Action_Major

Caption: Immediate triage protocol for solid or liquid spills, prioritizing containment vs. evacuation.

References & Authoritative Grounding

  • PubChem. 1H-Pyrazol-4-ol Compound Summary (CID 119218).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[Link]

Disclaimer: This guide is constructed based on chemical analogues and standard laboratory safety practices for halogenated heterocycles. It does not replace a manufacturer-specific Safety Data Sheet (SDS) if one is provided with your shipment.

Sources

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Retrosynthesis Analysis

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1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.